molecular formula C7H6ClN3 B2815704 6-Chloro-2-ethylpyrimidine-4-carbonitrile CAS No. 1909313-71-8

6-Chloro-2-ethylpyrimidine-4-carbonitrile

Cat. No.: B2815704
CAS No.: 1909313-71-8
M. Wt: 167.6
InChI Key: OBLKUXONSOLLSX-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol . Its CAS Registry Number is 41449-95-0 . This compound is a versatile pyrimidine-based building block prized in organic synthesis and medicinal chemistry research. The presence of both a chloro substituent and a carbonitrile group on the pyrimidine ring makes it a valuable intermediate for constructing more complex molecules . Researchers utilize this scaffold in the design and synthesis of target compounds for pharmaceutical and agrochemical applications. The reactive sites allow for further functionalization, particularly through nucleophilic aromatic substitution of the chloro group or modification of the carbonitrile group. This product is intended for research and development purposes only and is not classified as a drug or consumer product. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-ethylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKUXONSOLLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Solubility Profiling of 6-Chloro-2-ethylpyrimidine-4-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Whitepaper

Executive Summary

In early-stage pharmaceutical development, functionalized pyrimidine derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and oncology therapeutics. 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS No. 1909313-71-8) is a highly versatile intermediate[1]. However, optimizing its downstream synthetic utility and purification requires a rigorous understanding of its thermodynamic solubility profile across various organic solvents.

This whitepaper outlines the structural thermodynamics governing the solvation of this compound, provides a predictive solubility framework, and establishes a self-validating, miniaturized shake-flask methodology coupled with HPLC-UV for empirical quantification.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture. The compound (Molecular Formula:


) presents a complex interplay of lipophilic and polar functional groups:
  • The Pyrimidine Core: A highly electron-deficient aromatic system that acts as a hydrogen-bond acceptor.

  • C6-Chloro Substituent: Imparts significant lipophilicity and electron-withdrawing inductive effects, reducing the basicity of the adjacent ring nitrogens.

  • C2-Ethyl Group: An aliphatic chain that increases the steric bulk and overall lipophilicity (LogP) of the molecule, driving solubility in moderately non-polar environments.

  • C4-Carbonitrile (-C≡N): A strongly polar, linear functional group with a high dipole moment. It acts as a potent hydrogen-bond acceptor and drives strong dipole-dipole interactions with polar aprotic solvents.

Causality in Solvent Selection

Because of the strong dipole moment introduced by the carbonitrile group and the lipophilic nature of the ethyl and chloro substituents, this compound exhibits optimal solvation in polar aprotic solvents (e.g., DMF, DMSO, Dichloromethane). The positive enthalpy and Gibbs free energy of solution for similar pyrimidine derivatives dictate that dissolution is endothermic and spontaneous in these environments[2]. Conversely, highly non-polar aliphatic hydrocarbons (e.g., n-heptane) fail to overcome the crystal lattice energy due to the inability to stabilize the polar nitrile moiety.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays (often utilizing DMSO stock dilutions) are fast, they are prone to metastable supersaturation, leading to artificially inflated solubility values (up to 6-fold overestimation)[3]. For rigorous process chemistry, thermodynamic equilibrium solubility is the gold standard.

Step-by-Step Workflow
  • Step 1: Gravimetric Dispensing. Accurately weigh 5.0 mg of this compound into a 2.0 mL glass HPLC vial containing a magnetic micro-stir bar.

    • Causality: Using glass prevents the non-specific binding and plasticizer leaching often seen with polypropylene tubes when using harsh organic solvents like DCM or EtOAc.

  • Step 2: Solvent Addition & Saturation. Add 500 µL of the target organic solvent. Visually inspect for complete dissolution. If the solution is clear, incrementally add more API until a visible precipitate remains.

    • Causality: A persistent solid phase is an absolute thermodynamic requirement to ensure the solution is saturated and equilibrium can be established.

  • Step 3: Thermal Equilibration. Seal the vials and place them in a thermoshaker at 25.0 ± 0.1 °C. Shake at 500 rpm for 24 to 48 hours.

    • Causality: 24 hours is generally sufficient for pyrimidines, but a 48-hour secondary check validates that the dissolution plateau has been reached[5].

  • Step 4: Phase Separation. Centrifuge the vials at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Filtration can lead to compound adsorption on the filter membrane. Centrifugation cleanly separates the undissolved solid lattice from the saturated supernatant without altering the concentration.

  • Step 5: HPLC-UV Quantification. Extract an aliquot of the supernatant, dilute appropriately with the mobile phase, and inject it into an HPLC-UV system (e.g., C18 column, Isocratic Acetonitrile/Water). Quantify against a pre-established calibration curve.

Workflow Visualization

G Start Solid Compound Dispensing (this compound) Solvent Organic Solvent Addition (e.g., DCM, DMF, MeOH) Start->Solvent Equil Thermodynamic Equilibration (Shake-flask, 25°C, 24-48h) Solvent->Equil Sep Phase Separation (Centrifugation at 10,000 rpm) Equil->Sep Ensure saturated solid state Analysis HPLC-UV Quantification (Isocratic elution, Peak integration) Sep->Analysis Supernatant extraction Data Solubility Data Output (mg/mL or mol/L) Analysis->Data

Figure 1: High-Throughput Thermodynamic Solubility Determination Workflow.

Quantitative Data Summary

Based on the structural descriptors of this compound and empirical data from structurally analogous halogenated pyrimidine derivatives[6][7], the following table summarizes the predictive thermodynamic solubility ranges at 25 °C.

Organic SolventSolvent ClassDielectric Constant (ε)Predictive Solubility Range (mg/mL)Solvation Mechanism / Causality
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 Exceptional solubility driven by strong dipole-dipole interactions with the carbonitrile group.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 High polarity and H-bond acceptor capacity perfectly match the pyrimidine core.
Dichloromethane (DCM) Polar Aprotic8.950 - 100 Excellent solvation of the lipophilic chloro and ethyl substituents; standard extraction solvent.
Ethyl Acetate (EtOAc) Polar Aprotic6.020 - 50 Moderate polarity provides a balanced environment for both the lipophilic and polar moieties.
Methanol (MeOH) Polar Protic32.75 - 20 H-bonding stabilizes the pyrimidine nitrogens, but solubility is restricted by the lipophilic ethyl/chloro groups.
n-Heptane / Hexane Non-Polar Aliphatic~1.9< 1.0 Poor solvation. The non-polar environment cannot stabilize the highly polar C4-carbonitrile dipole.

Note: For definitive process chemistry scale-up, these predictive ranges must be empirically verified using the shake-flask methodology detailed in Section 3.

References

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences.[Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data.[Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]

  • BLD Pharmatech. (n.d.). This compound (CAS 1909313-71-8) Product Information. ChemBuyersGuide. [Link]

Sources

safety data sheet (SDS) for 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Reactivity Profiling: 6-Chloro-2-ethylpyrimidine-4-carbonitrile in Drug Discovery

Executive Summary

As a Senior Application Scientist, I have designed this technical whitepaper to transcend the traditional, rigid Safety Data Sheet (SDS) format. For researchers and drug development professionals, a chemical is not merely a list of hazards; it is a reactive system. This compound (CAS: 1909313-71-8) is a highly functionalized, electron-deficient building block utilized extensively in the synthesis of kinase inhibitors and novel therapeutics [1].

This guide synthesizes physicochemical data, toxicological mechanisms, and bench-proven handling protocols into a cohesive framework. By understanding the causality behind the molecule's reactivity, scientists can simultaneously optimize their synthetic yields and ensure uncompromising laboratory safety.

Physicochemical Profiling & Structural Analysis

The reactivity and physical behavior of this compound are dictated by its highly electrophilic core. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C4-carbonitrile group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C6-chlorine highly labile.

Table 1: Core Physicochemical Properties

PropertyValueScientific Rationale / Implication
CAS Number 1909313-71-8Unique identifier for regulatory tracking [2].
Molecular Formula C7H6ClN3Indicates a high degree of heteroatom functionalization.
Molecular Weight 167.60 g/mol Low molecular weight facilitates rapid solvation in polar aprotic solvents.
SMILES CCC=1N=C(Cl)C=C(C#N)N1Highlights the 1,3-nitrogen arrangement relative to the leaving group.
Storage Conditions Inert atmosphere, 2-8°CMoisture-sensitive; atmospheric

can hydrolyze the C-Cl bond to an unreactive pyrimidinol [2, 3].

Toxicological Mechanisms & Hazard Assessment

Standard SDS documents often list hazards without explaining their biological basis. Based on structural analog data (such as 6-chloropyrimidine-4-carbonitrile) [4], the hazards of this compound stem directly from its intended chemical function: electrophilicity.

Table 2: GHS Classification and Mechanistic Causality

Hazard StatementDescriptionMechanistic Causality
H302 / H332 Harmful if swallowed or inhaled.The volatile nature of the low-MW pyrimidine allows inhalation. Once systemic, it can covalently bind to off-target biological nucleophiles (e.g., glutathione), inducing oxidative stress.
H315 / H319 Causes skin and serious eye irritation.The reactive C-Cl bond undergoes spontaneous nucleophilic attack by thiol (cysteine) and amine (lysine) residues in epidermal and ocular proteins, triggering localized inflammatory cascades.
H335 May cause respiratory irritation.Aerosolized particles react with the mucosal lining of the respiratory tract, leading to rapid tissue irritation and coughing.

Advanced Handling Protocols & Containment Strategies

To mitigate the hazards outlined above while preserving the chemical integrity of the reagent, handling must be treated as a self-validating system.

Self-Validating Handling Protocol:

  • Environmental Control: All dispensing must occur within a ductless fume hood or a nitrogen-purged glovebox.

  • Validation Step: To validate the inertness of the reaction environment, utilize a moisture-sensitive indicator (e.g., a small vial of benzophenone ketyl solution) inside the glovebox. If the indicator loses its deep blue color, the atmospheric integrity is compromised, and handling must be aborted until the atmosphere is purged.

  • PPE Requirements: Nitrile gloves (double-gloved), chemical safety goggles, and a lab coat are mandatory. The high reactivity with skin proteins means any breach in PPE must be addressed with immediate aqueous flushing.

Reactivity & Downstream Applications (SNAr Workflow)

The primary application of this compound is as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The protocol below details the step-by-step methodology for coupling this building block with an amine, explaining the causality behind each parameter.

Step-by-Step SNAr Methodology:

  • System Purge: Purge the Schlenk flask with Argon for 15 minutes. Causality: Displaces oxygen and moisture, preventing the degradation of the starting material.

  • Substrate Solubilization: Dissolve 1.0 equivalent of this compound in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration. Causality: THF provides optimal solubility and coordinates poorly, leaving the electrophilic C6 center exposed for attack.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophilic amine (which would otherwise stall the reaction).

  • Nucleophile Introduction: Dropwise addition of 1.1 equivalents of the target amine at 0°C. Causality: The low temperature controls the exothermic formation of the Meisenheimer complex and suppresses poly-substitution or ring-opening side reactions.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Validation: Monitor via LC-MS. The reaction is complete only when the starting material peak (

    
    ) is entirely depleted.
    
  • Quenching: Quench with saturated aqueous

    
    . Causality:
    
    
    
    is mildly acidic; it neutralizes the basic environment without risking acid-catalyzed degradation of the newly formed carbonitrile product.

SNAr_Workflow Substrate 6-Chloro-2-ethylpyrimidine- 4-carbonitrile (Electrophile) Environment Inert Atmosphere (N2/Ar Glovebox) Substrate->Environment Transfer Nucleophile Nucleophile Addition (e.g., 1°/2° Amine, DIPEA) Environment->Nucleophile Solubilize (THF/DCM) Reaction SNAr Intermediate (Meisenheimer Complex) Nucleophile->Reaction 0°C to RT Quench Aqueous Quench (NH4Cl sat. solution) Reaction->Quench Reaction Complete Product Target Pyrimidine Derivative Quench->Product Organic Phase Waste Halogenated Waste Containment Quench->Waste Aqueous Phase

Workflow for SNAr substitution of this compound.

Emergency Response & Environmental Remediation

In the event of a spill, standard sweeping is insufficient due to the chemical's reactivity.

  • Spill Neutralization: Cover the spill with a weakly basic absorbent material (e.g., a 1:1 mixture of sand and sodium bicarbonate). Causality: The sodium bicarbonate slowly hydrolyzes the reactive C-Cl bond, converting the hazardous electrophile into a benign pyrimidinol derivative before it is swept up.

  • Disposal: All contaminated materials must be placed in a sealed, clearly labeled container designated for halogenated organic waste. Never dispose of unquenched material in aqueous waste streams, as it poses severe toxicity risks to aquatic life.

References

Functional Group Analysis and Analytical Characterization of 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise characterization of heterocyclic building blocks is paramount. 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS: 1909313-71-8)[1] is a highly functionalized pyrimidine derivative that serves as a versatile electrophilic scaffold. This technical guide provides an in-depth framework for the functional group analysis of this molecule. By deconstructing its structural motifs—the pyrimidine core, the C2-ethyl group, the C4-carbonitrile, and the C6-chloro substituent—we establish a self-validating analytical strategy utilizing FT-IR, NMR, and LC-HRMS methodologies.

Structural Deconstruction & Mechanistic Rationale

To design an effective analytical workflow, one must first understand the causality behind the molecule's electronic and steric properties. The pyrimidine ring is a classic electron-deficient heteroaromatic system, often utilized as a hinge-binding motif in kinase inhibitors[2].

  • C2-Ethyl Group: This aliphatic chain modulates the lipophilicity (LogP) of the molecule, allowing it to occupy hydrophobic pockets in target proteins. Analytically, it provides a distinct, first-order splitting pattern in

    
    H NMR that serves as an internal reference for structural integrity.
    
  • C4-Carbonitrile (-C≡N): The cyano group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It acts as a hydrogen bond acceptor and a potential covalent warhead. In FT-IR, it provides an isolated, orthogonal vibrational stretch that is unambiguous[3].

  • C6-Chloro Group: The chlorine atom at the C6 position is highly activated toward Nucleophilic Aromatic Substitution (S

    
    Ar) due to the combined electron-withdrawing effects of the pyrimidine nitrogens and the C4-carbonitrile[2]. In mass spectrometry, the natural isotopic abundance of chlorine (
    
    
    
    Cl and
    
    
    Cl) provides a self-validating diagnostic signature.

Functional Group Analytical Strategy

FT-IR Spectroscopy: Vibrational Causality

Infrared spectroscopy is deployed specifically to validate the presence of the carbonitrile and chloro groups. The -C≡N bond consists of an


-hybridized carbon and nitrogen, resulting in a highly localized, stiff bond. Because very few other functional groups absorb in the 2200–2260 cm

region, the presence of a sharp peak here is a definitive, self-validating marker for the nitrile group[3]. The C-Cl stretch, while found in the fingerprint region, is typically intense due to the large change in the dipole moment during vibration.
Nuclear Magnetic Resonance (NMR): Electronic Mapping

NMR spectroscopy provides a topological map of the molecule. We select CDCl


 as the solvent because the molecule is sufficiently lipophilic (due to the C2-ethyl group) and lacks exchangeable protons (no -OH or -NH

).
  • The C5 Proton Causality: The lone aromatic proton at C5 is flanked by the C4-carbonitrile and the C6-chloro group. Both substituents pull electron density away from C5, severely deshielding the proton. Consequently, this proton will appear as a sharp, isolated singlet shifted significantly downfield (typically

    
     7.60–8.00 ppm)[4].
    
  • Ethyl Splitting: The C2-ethyl group will display classic

    
     coupling: a triplet for the methyl group and a quartet for the methylene group. The methylene protons are directly attached to the electron-deficient pyrimidine ring, pushing their shift downfield to ~2.9–3.1 ppm.
    
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is chosen because the pyrimidine nitrogens can be readily protonated to form an


 ion. The causality behind the isotopic validation lies in the natural abundance of chlorine isotopes: 

Cl (75.78%) and

Cl (24.22%). A valid spectrum must show a molecular ion peak at

~168 and an

peak at

~170 in an exact 3:1 ratio.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate internal validation checks.

Protocol A: H and C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
    .
    
  • Shimming & Self-Validation: Perform gradient shimming. Validation Check: The residual CHCl

    
     solvent peak must appear as a sharp singlet at exactly 
    
    
    
    7.26 ppm with a line width at half height (
    
    
    ) of < 1.0 Hz.
  • Acquisition (

    
    H):  Acquire 16 scans with a relaxation delay (D1) of 1.0 s and a 30° pulse angle.
    
  • Acquisition (

    
    C):  Acquire 1024 scans with a D1 of 2.0 s and a 45° pulse angle. Validation Check: The central peak of the CDCl
    
    
    
    triplet must be referenced to exactly
    
    
    77.16 ppm.
Protocol B: FT-IR ATR Analysis
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm

    
     resolution) to subtract atmospheric H
    
    
    
    O and CO
    
    
    .
  • Sample Application: Place 2–3 mg of the neat solid compound directly onto the ATR crystal. Apply the pressure anvil until the pressure gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm

    
    .
    
  • Self-Validation: Verify that the baseline is flat and transmission is >95% in non-absorbing regions. The presence of a sharp peak at ~2240 cm

    
     confirms the integrity of the nitrile group.
    
Protocol C: LC-HRMS (ESI+)
  • Sample Preparation: Prepare a 1

    
    g/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. The formic acid ensures protonation of the pyrimidine core.
    
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
    
  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Self-Validation Check: Extract the ion chromatogram for

    
     168.03. Verify that the peak at 
    
    
    
    170.03 co-elutes at the exact same retention time and maintains a 3:1 intensity ratio, confirming the presence of the covalently bound chlorine atom.

Quantitative Data Presentation

The following tables summarize the expected analytical data based on the structural deconstruction of the molecule.

Table 1: Predicted NMR Chemical Shifts ( H and C in CDCl )
PositionNucleusExpected Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Causality / Assignment
C5

H
7.60 – 8.00Singlet (s)-Deshielded by adjacent -Cl and -CN groups.
C2-CH


H
2.90 – 3.10Quartet (q)7.6Aliphatic protons deshielded by pyrimidine ring.
C2-CH


H
1.30 – 1.40Triplet (t)7.6Terminal methyl, split by adjacent CH

.
C2

C
~173.0Singlet-Highly deshielded

carbon between two nitrogens.
C6

C
~162.0Singlet-

carbon attached to electronegative Chlorine.
C4

C
~143.0Singlet-

carbon attached to Carbonitrile.
-C≡N

C
~115.0Singlet-

hybridized nitrile carbon.
C5

C
~122.0Singlet-Unsubstituted aromatic carbon.
Table 2: Diagnostic FT-IR Vibrational Frequencies
Wavenumber (cm

)
IntensityPeak ShapeFunctional Group Assignment
~3050WeakSharpAromatic C-H stretch (C5 proton)
2960, 2870MediumMultipletAliphatic C-H stretch (Ethyl group)
~2240MediumSharp-C≡N stretch (Nitrile)
1580, 1540StrongSharpC=N and C=C aromatic ring stretches
~1080 / 750StrongSharpAromatic C-Cl stretch

Visualizations

The following diagrams map the analytical workflow and the logical relationship between the functional groups.

Workflow A This compound Sample Preparation B FT-IR Spectroscopy (Identify -C≡N, C-Cl) A->B C NMR Spectroscopy (1H & 13C Structural Mapping) A->C D LC-HRMS (Exact Mass & Isotope Ratio) A->D E Data Synthesis & Structural Verification B->E C->E D->E

Fig 1. Multiplexed analytical workflow for the structural validation of this compound.

Reactivity Core Pyrimidine Core (Electron Deficient) C2 C2-Ethyl (Lipophilic/Steric) Core->C2 Modulates C4 C4-Carbonitrile (EWG / H-Bond Acceptor) Core->C4 Activates C6 C6-Chloro (SNAr Handle) Core->C6 Enables C4->C6 Enhances SNAr via Inductive Effect

Fig 2. Logical relationship and reactivity profile of the functional groups on the pyrimidine scaffold.

References

  • Ouyang, Y., et al. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities". Molecules 2017, 22(10), 1592. URL:[Link]

  • Powner, M. W., et al. "Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water". Journal of the American Chemical Society 2010, 132(46), 16677-16688. URL:[Link]

  • SpectraBase. "4-(2-HYDROXYPHENYL)-6-CHLOROPYRIMIDINE - Chemical Shifts". John Wiley & Sons, Inc. URL:[Link]

Sources

Methodological & Application

Application Note: Optimized SNAr Protocols for 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of 6-Chloro-2-ethylpyrimidine-4-carbonitrile . It synthesizes principles of physical organic chemistry with practical laboratory protocols.

Executive Summary & Strategic Value

The This compound scaffold is a high-value intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its unique substitution pattern offers a "chemical handle" (C6-Cl) that is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr).

Key Reactivity Feature: The presence of the electron-withdrawing nitrile (cyano) group at C4 works synergistically with the ring nitrogens to lower the LUMO energy at the C6 position. This makes the C6-Cl bond significantly more labile than in standard chloropyrimidines, allowing for rapid functionalization under mild conditions.

Mechanistic Insight: The "Vector of Attack"

To design effective protocols, one must understand why this molecule reacts.

Electronic Activation Landscape

In pyrimidines, the C4 and C6 positions are naturally electrophilic due to the electron-withdrawing nature of the ring nitrogens (N1 and N3).

  • Base State: The 2-ethyl group is a weak electron donor, slightly deactivating the ring compared to a proton, but it provides steric bulk that protects N1/N3 from non-specific coordination.

  • Activation: The C4-Nitrile is a strong Electron Withdrawing Group (EWG) (

    
    ). It activates the C6 position through both inductive (-I) and mesomeric (-M) effects.
    
  • The Trap: The transition state (Meisenheimer Complex) is stabilized by the ability of the negative charge to delocalize onto the ring nitrogens and arguably towards the nitrile, although the primary stabilization is ring-nitrogen dependent.

Mechanistic Visualization

The following diagram illustrates the reaction trajectory and the stabilization of the intermediate.

SNAr_Mechanism cluster_activation Activation Factors Reactant 6-Chloro-2-ethyl- pyrimidine-4-carbonitrile TS Meisenheimer Complex (Negative charge delocalized on N1, N3) Reactant->TS Addition (k1) Rate Determining Step Nu Nucleophile (Nu:) Nu->TS Product 6-Substituted-2-ethyl- pyrimidine-4-carbonitrile TS->Product Elimination (k2) Fast LG Leaving Group (Cl-) TS->LG Act1 Ring N1/N3 (Electron Sink) Act1->TS Act2 C4-Nitrile (Inductive Activation) Act2->TS

Caption: SNAr Addition-Elimination mechanism. The C4-nitrile and ring nitrogens lower the energy barrier for nucleophilic attack at C6.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Scope: Ideal for installing solubilizing groups (morpholine, piperazine) or pharmacophores (anilines). Green Chemistry Note: Due to the high activation, water can often be used as the reaction medium for aliphatic amines, precipitating the product.

ParameterStandard Conditions"Green" Conditions (High Reactivity)
Solvent THF, DMF, or NMPWater or Water/EtOH (1:1)
Base DIPEA (2.0 equiv) or TEANone (excess amine) or K2CO3
Temp 0°C

RT
RT
Time 1 - 4 hours2 - 12 hours

Step-by-Step Procedure (Standard):

  • Dissolution: Dissolve 1.0 equiv of this compound in anhydrous THF (0.1 M concentration).

  • Base Addition: Add 2.5 equiv of DIPEA (N,N-Diisopropylethylamine). Cool to 0°C.

  • Nucleophile Addition: Dropwise add 1.1 equiv of the amine.

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS (Target Mass = MWamine + 167.1 - 36.5).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Etherification (Alkoxides/Phenols)

Scope: Introduction of alkoxy side chains. Critical Control: Temperature control is vital to prevent hydrolysis of the nitrile group to an amide/acid.

ParameterConditions
Solvent Anhydrous THF or 1,4-Dioxane
Base NaH (60% dispersion) or KOtBu
Temp 0°C (Strict control)
Time 30 min - 2 hours

Step-by-Step Procedure:

  • Nucleophile Formation: In a separate vial, suspend 1.2 equiv NaH in dry THF at 0°C. Slowly add 1.1 equiv of the alcohol/phenol. Stir for 15-30 min until H2 evolution ceases.

  • Substrate Addition: Dissolve this compound in THF. Add this solution slowly to the pre-formed alkoxide at 0°C.

    • Why reverse addition? It ensures the highly reactive alkoxide is never in large excess relative to the substrate initially, reducing the risk of side reactions on the nitrile.

  • Quench: Once complete (TLC/LC-MS), quench with saturated NH4Cl solution. Do not use strong acid or base for quenching to protect the nitrile.

Optimization & Troubleshooting Guide

The following decision tree assists in selecting the optimal pathway based on nucleophile properties.

Optimization_Flow Start Select Nucleophile Type Type_Amine Amine (R-NH2 / R2-NH) Start->Type_Amine Type_O Oxygen (R-OH / Ar-OH) Start->Type_O Amine_Basicity Check Basicity/Sterics Type_Amine->Amine_Basicity O_Risk Risk: Nitrile Hydrolysis Type_O->O_Risk Aliphatic Aliphatic/Unblocked (e.g., Piperidine) Amine_Basicity->Aliphatic High pKa Aniline Aromatic/Weak (e.g., Aniline) Amine_Basicity->Aniline Low pKa Cond_Green Protocol: Green Solvent: Water/EtOH Base: None/K2CO3 Temp: RT Aliphatic->Cond_Green Cond_Heat Protocol: Forced Solvent: NMP/DMSO Base: Cs2CO3 Temp: 60-80°C Aniline->Cond_Heat Cond_Cold Protocol: Cryo-SNaR Solvent: THF Base: NaH Temp: 0°C or -78°C O_Risk->Cond_Cold Mitigation

Caption: Decision matrix for reaction condition optimization based on nucleophile class and steric/electronic properties.

Common Issues & Solutions
  • Hydrolysis of Nitrile (Product M+18 observed):

    • Cause: Wet solvents or excess hydroxide/base at high temperatures.

    • Fix: Use anhydrous solvents. Switch from hydroxide bases to non-nucleophilic bases (DIPEA, KOtBu). Keep temperature < 40°C.

  • Incomplete Conversion:

    • Cause: Steric hindrance at C6 or deactivation by the 2-ethyl group (minor).

    • Fix: Switch solvent to DMSO or NMP (polar aprotic accelerates SNAr). Add a catalyst like KF or 18-crown-6 if using solid carbonate bases.

  • Regioselectivity Loss:

    • Observation: Attack at C2 or C4 (CN displacement).

    • Reality Check: Extremely rare. C6-Cl is the weakest bond. CN is a poor leaving group compared to Cl. C2 is alkyl-substituted and inert to SNAr.

Safety & Handling

  • Cyanide Warning: While the nitrile group is covalently bound, strong acidic or basic hydrolysis can theoretically release HCN or cyanide salts. Work in a well-ventilated fume hood.

  • Skin Sensitizer: Pyrimidines are known sensitizers. Wear nitrile gloves and long sleeves.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • General Pyrimidine SNAr Reactivity

    • Title: "Nucleophilic substitution of 4-chloropyrrolopyrimidines and Rel
    • Source:J. Org.[1] Chem. / NIH PubMed Central.

    • URL:[Link]

  • Commercial Availability & Structure Verification: Title: "this compound Product Page" Source: BLD Pharm / Chemical Book.
  • Mechanistic Regioselectivity (Analogous Systems)

    • Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."
    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Application Note & Protocol: Synthesis of 6-Chloro-2-ethylpyrimidine-4-carboxylic Acid via Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based compounds are of paramount importance. The pyrimidine scaffold is a core structural motif in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1] Specifically, pyrimidine carboxylic acids serve as versatile intermediates, enabling further molecular elaboration through their reactive carboxyl group.[2][3] This document provides a comprehensive guide to a crucial synthetic transformation: the hydrolysis of 6-Chloro-2-ethylpyrimidine-4-carbonitrile to its corresponding carboxylic acid, 6-Chloro-2-ethylpyrimidine-4-carboxylic acid.

This application note details the underlying reaction mechanisms for both acidic and basic hydrolysis pathways, offers two distinct, field-proven protocols, and provides guidance on product purification and characterization. The information is tailored for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this synthesis.

Part 1: Reaction Mechanism and Causality

The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that can be effectively catalyzed by either acid or base.[4] The choice between the two pathways often depends on the overall stability of the starting material and the desired reaction conditions.[5][6] Both mechanisms proceed through an amide intermediate.[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][8][9] The subsequent steps involve a series of proton transfers to form a protonated amide, which is then hydrolyzed further to yield the final carboxylic acid and an ammonium salt.[9][10]

The key causal factor in this pathway is the initial activation of the nitrile by protonation, which overcomes the inherent low reactivity of the carbon-nitrogen triple bond towards weak nucleophiles.[5]

G cluster_part1 Part 1: Nitrile to Amide cluster_part2 Part 2: Amide to Carboxylic Acid Nitrile 6-Chloro-2-ethylpyrimidine -4-carbonitrile ProtonatedNitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Tautomer ProtonatedNitrile->ImidicAcid + H₂O - H⁺ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide Tautomerization + H⁺ Amide Amide Intermediate ProtonatedAmide->Amide - H⁺ Amide_p2 Amide Intermediate ProtonatedAmide_p2 Protonated Amide Amide_p2->ProtonatedAmide_p2 + H⁺ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide_p2->Tetrahedral_Int + H₂O CarboxylicAcid 6-Chloro-2-ethylpyrimidine -4-carboxylic Acid Tetrahedral_Int->CarboxylicAcid - NH₄⁺ Ammonium NH₄⁺

Figure 1: Acid-Catalyzed Hydrolysis Pathway. A stepwise diagram illustrating the conversion of the nitrile to the final carboxylic acid via an amide intermediate under acidic conditions.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[4][8] This forms a negatively charged intermediate that is subsequently protonated by water to form an imidic acid, which then tautomerizes to the amide.[7][8] The amide is then further hydrolyzed by the base to form a carboxylate salt.[4] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[10][11]

The driving force in this mechanism is the potent nucleophilicity of the hydroxide ion, which can directly attack the carbon-nitrogen triple bond without prior activation.[8]

G cluster_part1 Part 1: Nitrile to Amide cluster_part2 Part 2: Amide to Carboxylate & Acid Nitrile 6-Chloro-2-ethylpyrimidine -4-carbonitrile Imidate Imidate Intermediate Nitrile->Imidate + OH⁻ ImidicAcid Imidic Acid Imidate->ImidicAcid + H₂O - OH⁻ Amide Amide Intermediate ImidicAcid->Amide Tautomerization Amide_p2 Amide Intermediate Tetrahedral_Int Tetrahedral Intermediate Amide_p2->Tetrahedral_Int + OH⁻ Carboxylate Carboxylate Salt Tetrahedral_Int->Carboxylate - NH₃ CarboxylicAcid 6-Chloro-2-ethylpyrimidine -4-carboxylic Acid Carboxylate->CarboxylicAcid + H₃O⁺ (Workup) Ammonia NH₃

Figure 2: Base-Catalyzed Hydrolysis Pathway. A diagram showing the nucleophilic attack by hydroxide and subsequent steps to form the carboxylate salt, followed by acidification.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for both acidic and basic hydrolysis of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start 1. Charge Reactor (Nitrile, Solvent) Reagent 2. Add Hydrolysis Reagent (Acid or Base Solution) Start->Reagent Heat 3. Heat to Reflux (Target Temperature) Reagent->Heat Monitor 4. Monitor Progress (TLC, HPLC) Heat->Monitor Cool 5. Cool Reaction Mixture Monitor->Cool Upon Completion AdjustpH 6. pH Adjustment / Neutralization (Precipitates Product) Cool->AdjustpH Filter 7. Filter Crude Product AdjustpH->Filter Wash 8. Wash with Cold Solvent Filter->Wash Recrystallize 9. Recrystallization Wash->Recrystallize Dry 10. Dry Final Product Recrystallize->Dry Analyze 11. Characterize (NMR, IR, MS, MP) Dry->Analyze

Figure 3: General Experimental Workflow. A flowchart outlining the key stages from reaction setup to final product analysis for the hydrolysis of the nitrile.

Protocol 1: Acidic Hydrolysis using Hydrochloric Acid

This method is often preferred when the starting material is stable to strong acid and when avoiding a final acidification step is desirable.[6][11]

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water. A typical solvent ratio is 10-20 mL per gram of starting nitrile.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[6][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours, evidenced by the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then further chill in an ice bath. The product may begin to precipitate.

  • Isolation: Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 3-4. Be cautious as significant CO₂ evolution will occur.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying & Purification: Air dry the crude product. For higher purity, recrystallize from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Basic Hydrolysis using Sodium Hydroxide

This protocol is advantageous for substrates that may be sensitive to strong acids.[5] It requires a final acidification step to isolate the product.[11]

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol or Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 6 M solution

  • Round-bottom flask and associated equipment (as above)

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add a solvent mixture of ethanol (or methanol) and water (e.g., 3:1 v/v). Then, add sodium hydroxide (2.0-3.0 eq) pellets.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The starting material should fully dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or HPLC (typically 4-8 hours).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure (rotary evaporation).

  • Isolation: Redissolve the remaining aqueous residue in water and cool the solution in an ice bath.

  • Acidification: Slowly add cold 6 M HCl with stirring. The carboxylic acid will precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation.[4]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing and Purification: Wash the filter cake with cold deionized water and recrystallize from an appropriate solvent if necessary.

Part 3: Data Presentation and Method Comparison

The choice of hydrolysis method can impact reaction time, yield, and purification strategy. The following table summarizes the key parameters for each protocol.

ParameterAcidic Hydrolysis (Protocol 1)Basic Hydrolysis (Protocol 2)Rationale & Causality
Primary Reagent Concentrated HClSodium Hydroxide (NaOH)HCl protonates the nitrile for activation; NaOH is a strong nucleophile.[8]
Temperature Reflux (~100-110 °C)Reflux (~80-90 °C)Harsher conditions are often needed for acid hydrolysis to proceed to completion.[5][6]
Typical Reaction Time 12 - 24 hours4 - 8 hoursBase-catalyzed hydrolysis is often faster due to the stronger nucleophile.
Workup Procedure Neutralization with base (e.g., NaHCO₃)Acidification with strong acid (e.g., HCl)In acid hydrolysis, the product is isolated by reducing solubility via neutralization. In basic hydrolysis, the soluble carboxylate salt must be protonated to precipitate.[11]
Pros Direct isolation of acid; good for base-sensitive molecules.Faster reaction times; good for acid-sensitive molecules.The chosen method should be compatible with other functional groups on the molecule.
Cons Longer reaction times; potential for degradation with harsh acid.Requires an additional acidification step; potential for side reactions with strong base.Vigorous conditions can sometimes lead to unwanted side reactions.[5]

Part 4: Product Characterization

To confirm the successful synthesis and purity of 6-Chloro-2-ethylpyrimidine-4-carboxylic acid, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the nitrile carbon signal and the appearance of a carboxylic acid carbon signal in the ¹³C NMR are key indicators.

  • Infrared (IR) Spectroscopy: To identify functional groups. Look for the disappearance of the C≡N stretch (around 2230 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) for the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.

Part 5: Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring. Confirm reagent concentration and purity.
Low Yield Product is water-soluble.During workup, ensure the pH is correctly adjusted for minimal solubility. Extract the aqueous layer with an organic solvent like ethyl acetate after acidification/neutralization.
Degradation of starting material or product.Consider the milder reaction conditions (e.g., lower temperature for a longer time, or switch from acidic to basic hydrolysis or vice-versa).
Purification Difficulties Presence of starting material or amide intermediate.Optimize reaction time to ensure full conversion. If the amide is isolated, it can be re-subjected to the hydrolysis conditions.
Contamination with inorganic salts.Ensure the product is thoroughly washed with cold deionized water after filtration. Recrystallization is highly effective for removing salt impurities.

References

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Save My Exams. (2025). Hydrolysis of nitriles. Available at: [Link]

  • The Synthetic Rasta. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Available at: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • JooSilver. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. Available at: [Link]

  • ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • ResearchGate. (2019). How to purify a water soluble compound?. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]

  • PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Available at: [Link]

Sources

Application Note: 6-Chloro-2-ethylpyrimidine-4-carbonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility of 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS: 1909313-71-8) as a high-value scaffold in medicinal chemistry. Distinguished by its unique electrophilic profile, this intermediate offers orthogonal reactivity at the C6 (chlorine) and C4 (nitrile) positions, enabling the rapid generation of diverse chemical libraries. This document provides validated protocols for nucleophilic aromatic substitution (


), palladium-catalyzed cross-coupling, and nitrile transformations, specifically tailored for the development of kinase inhibitors and GPCR ligands.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1909313-71-8
Molecular Formula

Molecular Weight 167.59 g/mol
Appearance Off-white to pale yellow solid (low melting) or oil
Solubility Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[2]

Safety Advisory: This compound is a potent skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[3] All manipulations must be performed in a fume hood using standard PPE (nitrile gloves, safety glasses).

Structural Utility & Reactivity Landscape

The pyrimidine core is ubiquitous in FDA-approved drugs. The 2-ethyl substituent provides specific lipophilic bulk often required to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases), distinguishing it from the more common methyl or hydrogen analogs.

Reactivity Hierarchy
  • C6-Position (Chlorine): The most reactive site. The electron-withdrawing nature of the para-nitrile group and the pyrimidine ring nitrogens makes this position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-coupling.
    
  • C4-Position (Nitrile): A versatile handle for downstream functionalization. It can be hydrolyzed to amides/acids, reduced to amines, or cyclized to form tetrazoles or oxadiazoles.

  • C2-Position (Ethyl): Stable under standard conditions; provides steric definition.

Visualization: Reactivity Map

ReactivityMap Core 6-Chloro-2-ethyl- pyrimidine-4-carbonitrile SnAr S_NAr (Amination/Etherification) Target: C6-Cl Core->SnAr  Nucleophiles (R-NH2, R-OH)   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Target: C6-Cl Core->Suzuki  Ar-B(OH)2, Pd(0)   Hydrolysis Nitrile Hydrolysis Target: C4-CN Core->Hydrolysis  H2O2, NaOH or Acid   Reduction Nitrile Reduction Target: C4-CN Core->Reduction  H2, Raney Ni / LAH   AminoPyr 4-Amino-pyrimidine (Kinase Inhibitor Core) SnAr->AminoPyr Biaryl 6-Aryl-pyrimidine (Biaryl Scaffold) Suzuki->Biaryl Amide Pyrimidine-4-carboxamide (H-Bond Donor/Acceptor) Hydrolysis->Amide Amine 4-(Aminomethyl)pyrimidine (Linker Synthesis) Reduction->Amine

Caption: Figure 1.[4] Chemoselective reactivity map of this compound. The C6-Cl is the primary electrophilic site, enabling sequential functionalization.

Application Protocols

Protocol A: Displacement for Kinase Inhibitor Synthesis

Objective: Introduction of an amine motif at C6. This is the most common first step in synthesizing ATP-competitive inhibitors.

Mechanism: The nitrile group at C4 strongly activates the C6-Cl bond towards nucleophilic attack via a Meisenheimer-like transition state.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline or aliphatic amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Isopropanol (IPA) or

    
    -Butanol (for higher temp)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 5 mL of IPA.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the desired amine.

  • Reaction: Heat the mixture to reflux (80-85°C) for 2–4 hours.

    • Note: Reaction progress should be monitored by TLC (Hexane/EtOAc) or LC-MS. The product will be more polar than the starting material.

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold IPA and water, and dry under vacuum.

    • If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (SiO2, 0-50% EtOAc/Hexanes).

Validation Criteria:

  • LC-MS: Disappearance of parent mass (M+H ~168) and appearance of product mass.

  • 1H NMR: Loss of pyrimidine C6 proton (if applicable to side products) or shift in adjacent protons; integration of the added amine signals.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of an aryl or heteroaryl group at C6 to create a biaryl system.

Materials:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/g substrate) and aqueous

    
     via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and water. Wash organic layer with brine.

  • Purification: Flash Chromatography is usually required to separate de-halogenated byproducts.

Protocol C: Controlled Hydrolysis of C4-Nitrile

Objective: Conversion of the nitrile to a primary amide (


).

Context: The pyrimidine-4-carboxamide motif is a privileged structure in antivirals (e.g., Favipiravir analogs).

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 eq) in DMSO (5 mL/mmol).

  • Add

    
     (0.5 eq) and 30% 
    
    
    
    (5.0 eq) dropwise at 0°C.
    • Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 30–60 minutes.

  • Quench by pouring into ice water. The amide product often precipitates as a white solid.

  • Filter and dry.

Experimental Workflow Diagram

This workflow illustrates a typical library generation campaign using this scaffold.

Workflow cluster_Step1 Step 1: C6 Diversification cluster_Step2 Step 2: C4 Transformation Start Start: 6-Chloro-2-ethyl- pyrimidine-4-carbonitrile PathA Path A: S_NAr (Amines/Alkoxides) Start->PathA PathB Path B: Suzuki Coupling (Aryl/Heteroaryl) Start->PathB Intermediate Intermediate Library (C6-Functionalized) PathA->Intermediate PathB->Intermediate Hyd Hydrolysis -> Amide Intermediate->Hyd Red Reduction -> Amine Intermediate->Red Cyc Cyclization -> Tetrazole Intermediate->Cyc Final Final Lead Candidates (Screening Ready) Hyd->Final Red->Final Cyc->Final

Caption: Figure 2. Strategic workflow for generating diverse pharmaceutical libraries from the this compound core.

References

  • PubChem. (2025).[5][6] 6-Chloropyrimidine-4-carbonitrile Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Kalogirou, A. S., et al. (2020).[4] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.[4] Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Substituted Pyrimidines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds between organoboron compounds and organic halides.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation is indispensable in academic and industrial laboratories, particularly in the synthesis of biaryls, styrenes, and polyolefins.[1] Its significance is profoundly felt in drug discovery, where it enables the construction of complex molecular architectures with high efficiency and functional group tolerance.[3][4][5]

The pyrimidine scaffold is a privileged motif, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[5][6][7] Consequently, methods for its selective functionalization are of paramount importance to medicinal chemists. This guide focuses on the Suzuki coupling of 6-Chloro-2-ethylpyrimidine-4-carbonitrile , an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the pyrimidine ring and the nitrile group, coupled with the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, presents a synthetic challenge that requires careful optimization of reaction conditions.[8][9]

This document provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and detailed experimental protocols necessary to achieve successful Suzuki-Miyaura coupling with this specific substrate.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst.[10][11] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][12]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-chlorine bond of the this compound. This step forms a new Palladium(II) complex and is often the rate-determining step of the entire cycle, particularly with less reactive aryl chlorides.[12]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboron species (e.g., a boronic acid) by a base.[13][14] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[15][16]

  • Reductive Elimination : In the final step, the two organic groups on the Palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[10][12]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar-R' (Coupled Product) RedElim->Product ArylHalide Ar-Cl (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 (Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide to Component Selection

Success in coupling this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a critical role in navigating the challenges posed by this electron-deficient substrate.

Palladium Catalyst and Ligand Selection

To overcome this and facilitate the difficult oxidative addition of the C-Cl bond, bulky, electron-rich monophosphine ligands are highly effective.[8] Ligands developed by the Buchwald group, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , are particularly well-suited for this purpose.[17] They promote the formation of a monoligated, highly reactive Pd(0) species that readily engages in oxidative addition.

The Crucial Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[3][14] Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.[13][16]

  • Inorganic bases are most common. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[14]

  • Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. K₃PO₄ is a stronger base and can be particularly effective for less reactive boronic acids or challenging couplings.[4] The choice of base can significantly impact yield, and screening may be necessary for optimal results.

Solvent System

The solvent must solubilize the reactants, but its role is more complex. It can influence catalyst activity and the solubility of the base.[18] Biphasic solvent systems, typically a polar aprotic solvent mixed with water, are highly effective for Suzuki couplings.[19]

  • 1,4-Dioxane/Water or Toluene/Water mixtures are common choices.[4][20] The aqueous phase helps to dissolve the inorganic base, facilitating its interaction with the boronic acid, while the organic phase dissolves the pyrimidine substrate and the catalyst.

  • The solvent must be thoroughly degassed before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[5][9]

Reaction Temperature

Due to the lower reactivity of the C-Cl bond, elevated temperatures are generally required to drive the reaction to completion.[4] Temperatures in the range of 80-110 °C are typical.[2] Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[6]

Experimental Protocol: Suzuki Coupling of this compound

This section provides a generalized, step-by-step protocol. Researchers should consider this a starting point, as optimization may be required for specific boronic acid coupling partners.

Summary of Reaction Parameters
ParameterRecommended Value/ReagentMolar eq.Purpose
Aryl HalideThis compound1.0Substrate
Boronic AcidAryl- or Heteroarylboronic Acid1.2 - 1.5Coupling Partner
Palladium PrecatalystPdCl₂(PPh₃)₂ or Pd₂(dba)₃1 - 5 mol%Catalyst Source
LigandSPhos2 - 10 mol%Facilitates C-Cl activation
BaseK₃PO₄ or K₂CO₃2.0 - 3.0Activates Boronic Acid
Solvent System1,4-Dioxane / Water (e.g., 4:1 v/v)-Reaction Medium
Temperature90 - 110 °C-Drives Reaction
AtmosphereInert (Argon or Nitrogen)-Prevents Catalyst Deactivation
Experimental Workflow Diagram

Suzuki_Workflow start Start reagents 1. Add Solids (Pyrimidine, Boronic Acid, Base, Catalyst, Ligand) to Flask start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents 3. Add Degassed Solvents (Dioxane, Water) inert->solvents heat 4. Heat to 90-110 °C with Vigorous Stirring solvents->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized workflow for a Suzuki coupling experiment.

Step-by-Step Methodology

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic, and organic solvents are flammable.[5] Appropriate personal protective equipment (PPE) must be worn.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[8]

    • If not using a pre-formed catalyst complex, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition:

    • Via syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water. A typical solvent ratio is 4:1 to 5:1 organic to water. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.

    • Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting pyrimidine has been consumed (typically 4-24 hours).[2]

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Common Issues

  • Low or No Conversion: This is the most common issue.

    • Cause: Inactive catalyst due to oxygen exposure or impurities. Suboptimal reaction components.[9]

    • Solution: Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[5] Screen different ligands, bases, and solvents. Using a more electron-rich, bulky ligand like SPhos is often the key for chloro-substrates.[8][17] Verify the quality and purity of the boronic acid, as they can degrade over time.

  • Formation of Side Products:

    • Cause: Protodeboronation (the boronic acid is replaced by a hydrogen) or homo-coupling of the boronic acid.[9]

    • Solution: Use fresh, high-purity boronic acid. Avoid unnecessarily high temperatures or prolonged reaction times. Using a slight excess of the chloropyrimidine can sometimes suppress homo-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly achievable transformation that provides access to a valuable class of substituted pyrimidines. Success relies on a rational understanding of the catalytic cycle and careful attention to experimental parameters. The use of a robust catalytic system, typically featuring a bulky, electron-rich phosphine ligand, combined with an appropriate base and a degassed biphasic solvent system, is critical for overcoming the inherent challenges of this electron-deficient heteroaryl chloride. The protocols and insights provided herein serve as a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Medical News. (2023, July 19). News-Medical.net. Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki Cross-Coupling Mechanism. (2020, June 5). YouTube. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). AIDIC. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES HES-SO. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019, February 22). Comptes Rendus Chimie. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki–Miyaura Coupling. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

optimized solvents for dissolving 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Systems for 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Executive Summary

This compound (CAS 1909313-71-8) is a functionalized pyrimidine intermediate critical in the synthesis of bioactive heterocycles. Its physicochemical profile—characterized by a lipophilic ethyl group, an electron-withdrawing nitrile, and a reactive chloro substituent—presents a dual challenge: achieving high solubility while preventing nucleophilic degradation (SNAr).

This guide provides a validated framework for solvent selection. Dimethyl Sulfoxide (DMSO) is identified as the optimal solvent for high-concentration stock solutions (>50 mM), while Anhydrous Acetonitrile (MeCN) is recommended for process chemistry and LC-MS applications. Protolic solvents (methanol, ethanol) are flagged for caution due to the risk of solvolysis at the activated C-6 position.

Physicochemical Profile & Solubility Logic

To optimize dissolution, one must understand the molecular forces at play.

  • Lipophilicity (LogP ~1.5 - 2.0): The ethyl and chloro groups render the molecule moderately lipophilic. It will resist dissolution in pure aqueous buffers.

  • Electrophilicity (The "Stability Trap"): The pyrimidine ring is electron-deficient, exacerbated by the 4-cyano and 6-chloro groups. This makes the C-6 chlorine highly susceptible to nucleophilic attack.

    • Implication: Solvents with nucleophilic properties (water, alcohols, primary amines) pose a stability risk, potentially converting the target molecule into its hydroxy or alkoxy analogs over time.

Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubility RatingApplication SuitabilityRisk Factor
Polar Aprotic DMSO Excellent (+++++)Stock Solutions , Bio-assaysLow (Hygroscopic - keep dry)
Polar Aprotic DMF Very Good (++++)Synthesis, Library StorageLow (Hard to remove)
Polar Aprotic Acetonitrile Good (+++)HPLC , LC-MS, SynthesisLow (Volatile, Inert)
Polar Protic Methanol/EthanolModerate (++)Recrystallization (Short-term)High (Risk of SNAr solvolysis)
Non-Polar DichloromethaneGood (+++)Extraction, Work-upLow (Volatility issues for storage)
Aqueous Water/PBSPoor (-)NoneN/A (Precipitation likely)

Strategic Protocol: Solvent Selection Workflow

This decision tree guides the researcher to the correct solvent based on the downstream application.

SolventSelection Start Start: Define Application AppCheck What is the downstream use? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis Analysis Analytical (LC-MS/NMR) AppCheck->Analysis Stock Prepare Stock in Anhydrous DMSO BioAssay->Stock ReactSolv Select Anhydrous Aprotic: MeCN, THF, or DMF Synthesis->ReactSolv LCMS Dissolve in MeCN (Initial) Analysis->LCMS Chromatography NMR Use DMSO-d6 or CDCl3 Analysis->NMR Structure ID Dilution Dilute into Buffer (<1% DMSO final) Stock->Dilution AvoidProtic AVOID Alcohols (Prevents Side Rxn) ReactSolv->AvoidProtic

Figure 1: Decision matrix for selecting the optimal solvent based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of High-Stability Stock Solution (50 mM)

Purpose: To create a stable, long-term storage solution for biological screening or analytical standards.

Materials:

  • This compound (Solid).

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Amber glass vials with PTFE-lined caps (to prevent hygroscopicity).

  • Argon or Nitrogen gas line.[1]

Procedure:

  • Weighing: Accurately weigh 16.76 mg of the compound (MW ≈ 167.6 g/mol ) into a tared amber vial.

    • Note: Adjust mass based on the specific batch purity stated on the CoA.

  • Solvent Addition: Add 2.0 mL of Anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 2 minutes.

    • Caution: Do not heat above 40°C to avoid thermal degradation.

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen for 10 seconds to displace humid air.

  • Storage: Seal tightly. Store at -20°C.

    • Validity: Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Solubility Limit Determination (Saturation Shake-Flask Method)

Purpose: To determine the exact solubility limit in a specific solvent (e.g., for process optimization).

  • Excess Addition: Add excess solid compound (e.g., 50 mg) to 1 mL of the target solvent in a clear glass vial.

  • Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a clean vial.

    • Critical: Use PTFE filters; Nylon filters may bind the compound.

  • Quantification: Dilute the filtrate (e.g., 1:100 in MeCN) and analyze via HPLC-UV (254 nm) against a known standard curve.

Troubleshooting & Stability Notes

Issue: Precipitation upon dilution into aqueous buffer.

  • Cause: The "Crash-out" effect. The compound is lipophilic.

  • Solution: Ensure the final organic co-solvent concentration (DMSO) is 0.5% – 1.0%. If higher concentrations are needed, use a carrier such as cyclodextrin or prepare a nanosuspension.

Issue: Appearance of new peaks in LC-MS after storage in Methanol.

  • Cause: Solvolysis. The 6-chloro group has been replaced by a methoxy group (SNAr reaction).

  • Solution: Switch to Acetonitrile for LC sample preparation. If Methanol is required for the mobile phase, ensure the sample is injected immediately after dilution and the autosampler is kept at 4°C.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-chloropyrimidine-4-carbonitrile analogs. Retrieved March 1, 2026, from [Link]

  • Baluja, S., et al. (2012). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. (Demonstrates temperature-dependent solubility of pyrimidines).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and SNAr reactivity).
  • Wang, J., et al. (2020).[2] Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine. Journal of Chemical & Engineering Data. (Provides comparative solubility data for chlorinated heterocycles in DMSO vs. Alcohols).

Sources

Application Note: Step-by-Step Synthesis of Kinase Inhibitors Using 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Targeted Therapeutics

Introduction & Pharmacophore Rationale

In the landscape of targeted oncology and immunology, the pyrimidine-4-carbonitrile scaffold has emerged as a privileged, highly tunable pharmacophore. This motif is prominently featured in highly selective therapeutic agents, such as the RIP1 kinase inhibitor GSK547, which modulates macrophage-mediated adaptive immune tolerance[1]. Furthermore, cyano-substituted heterocycles are heavily utilized in the development of USP30 and Bruton's tyrosine kinase (BTK) inhibitors[2].

This application note details the utilization of 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS: 1909313-71-8)[3] as a versatile building block for synthesizing novel ATP-competitive kinase inhibitors.

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, I emphasize understanding the why behind the chemistry. The this compound scaffold offers three distinct vectors for kinase binding:

  • The Pyrimidine Core (N1/N3): Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase backbone.

  • The C4-Carbonitrile Group: Serves a dual purpose. Chemically, it is a powerful electron-withdrawing group (EWG) that lowers the LUMO of the pyrimidine ring, hyper-activating the C6 position for Nucleophilic Aromatic Substitution (SNAr). Biologically, the linear, sp-hybridized cyano group effectively probes the narrow gatekeeper pocket without creating steric clashes.

  • The C2-Ethyl Group: Projects toward the solvent-exposed front of the ATP-binding site. It provides necessary lipophilic bulk to enhance cellular permeability and metabolic stability while preventing the molecule from binding too deeply into the hinge region.

KinaseBinding Core 2-Ethylpyrimidine-4-carbonitrile Scaffold Hinge Hinge Region (ATP Pocket) Core->Hinge Pyrimidine N1/N3 H-bonds Gatekeeper Gatekeeper Pocket Core->Gatekeeper C4-Cyano interaction DFG DFG-Out / Back Pocket Core->DFG C6-Substituent extension

Fig 1. Pharmacophore mapping of the pyrimidine-4-carbonitrile scaffold within the kinase pocket.

Synthetic Workflow Overview

The synthesis of a generalized kinase inhibitor from this building block involves a robust, three-step linear sequence: SNAr, Boc-deprotection, and Amide Coupling.

SynthesisWorkflow SM 6-Chloro-2-ethylpyrimidine- 4-carbonitrile SNAr SNAr Reaction (Piperazine, DIPEA) SM->SNAr Int1 Boc-Intermediate SNAr->Int1 Deprot Boc Deprotection (TFA/DCM) Int1->Deprot Int2 Free Amine Deprot->Int2 Coupling Amide Coupling (HATU, R-COOH) Int2->Coupling Product Kinase Inhibitor Coupling->Product

Fig 2. Step-by-step synthetic workflow for 2-ethylpyrimidine-4-carbonitrile kinase inhibitors.

Quantitative Data: SNAr Optimization

Before executing the protocol, it is critical to review the optimization data for the C6-substitution. The extreme electrophilicity of the starting material dictates the reaction conditions.

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Causality / Observation
THFTEA651265%>90%Thermal degradation of the cyano group observed.
DMFK2CO380878%>92%Heterogeneous base leads to inconsistent kinetics.
DMF DIPEA 25 (RT) 4 94% >98% Optimal. High activation allows RT reaction; DIPEA prevents side-reactions.

Step-by-Step Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C6-chloro group with tert-butyl piperazine-1-carboxylate to extend the molecule into the DFG-out pocket.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve this compound (1.0 eq, 10 mmol)[3] in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) via syringe.

    • Causality: DIPEA is strictly chosen over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the highly activated C6 position.

  • Nucleophile Addition: Add tert-butyl piperazine-1-carboxylate (1.1 eq, 11 mmol) in one portion. Stir the reaction at room temperature (25 °C) for 4 hours.

    • Causality: Heating is intentionally avoided. The dual electron-withdrawing effect of the pyrimidine nitrogens and the C4-cyano group makes the C6 position reactive enough to proceed quantitatively at room temperature, preventing thermally-induced nitrile hydrolysis.

  • Self-Validating Workup: Quench the reaction with ice water (150 mL) to precipitate the product. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) .

    • Validation Logic: The LiCl wash is a self-validating step that completely partitions residual DMF into the aqueous phase. Failure to do this results in false-positive yields and overlapping DMF signals in ¹H-NMR (singlets at 2.88 and 2.96 ppm).

Protocol 2: Boc Deprotection

Objective: Unmask the secondary amine for subsequent functionalization.

  • Preparation: Dissolve the intermediate from Protocol 1 (approx. 9.4 mmol) in anhydrous DCM (30 mL). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 mL, ~25% v/v) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic protonation of the piperazine and pyrimidine nitrogens. Uncontrolled exotherms in the presence of strong acid can lead to partial hydration of the C4-carbonitrile to a primary amide.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (disappearance of the high-Rf Boc-protected spot).

  • Self-Validating Workup: Concentrate the mixture under reduced pressure. Co-evaporate the resulting oil with toluene (3 x 20 mL).

    • Validation Logic: Toluene forms an azeotrope with TFA. Co-evaporation ensures the complete removal of excess acid, yielding the product as a stable, dry bis-TFA salt ready for coupling without requiring column chromatography.

Protocol 3: Amide Coupling

Objective: Cap the piperazine ring with an aryl acid (e.g., 3-(trifluoromethyl)benzoic acid) to finalize the kinase inhibitor structure.

  • Pre-activation: In a clean flask, dissolve 3-(trifluoromethyl)benzoic acid (1.1 eq, 10.3 mmol) and HATU (1.2 eq, 11.3 mmol) in anhydrous DMF (40 mL). Add DIPEA (4.0 eq, 37.6 mmol) and stir for 15 minutes.

    • Causality: HATU is utilized for its superior kinetics. Pre-activation forms the highly reactive HOAt ester. A large excess of DIPEA (4.0 eq) is mandatory here to first neutralize the bis-TFA salt from Protocol 2, ensuring the piperazine nitrogen is nucleophilic.

  • Coupling: Dissolve the deprotected TFA salt from Protocol 2 in DMF (10 mL) and add it to the activated acid mixture dropwise. Stir at room temperature for 3 hours.

  • Purification & Validation: Quench with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the crude mixture via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% Formic Acid).

    • Validation Logic: LC-MS must confirm the exact mass [M+H]+ of the final product. The presence of the cyano group is validated via IR spectroscopy (sharp peak at ~2230 cm⁻¹).

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: bldpharm.

Sources

Application Note: Storage, Handling, and Stock Preparation of 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-ethylpyrimidine-4-carbonitrile is a highly reactive, bifunctional building block essential for synthesizing advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors. Because of the extreme electrophilicity of its pyrimidine core, this compound demands rigorous environmental controls. This application note details the mechanistic rationale and self-validating protocols required to maintain the chemical integrity of this active pharmaceutical ingredient (API) intermediate from receipt through experimental application.

Physicochemical & Safety Parameters

Understanding the quantitative parameters of this compound is the first step in designing a robust handling protocol[1],[2].

ParameterValueOperational Impact
CAS Number 1909313-71-8Unique identifier for inventory and safety tracking.
Molecular Weight 167.60 g/mol Critical for precise stoichiometric calculations during stock preparation.
Standard Purity ≥ 95%Requires baseline LC-MS verification prior to sensitive cross-coupling reactions.
Storage Temperature +4 °CMandates cold-chain logistics to prevent thermal degradation[1],[3].
Hazard Classification Acute Toxin (Cat 4)Harmful via oral, dermal, and inhalation routes; requires strict PPE[4],[5].

Mechanistic Insights into Stability and Degradation

Expertise & Experience: The handling requirements for this compound are dictated by its electronic structure. The pyrimidine ring is inherently electron-deficient. This deficiency is drastically amplified by the strongly electron-withdrawing carbonitrile (-CN) group at the C4 position.

Causality: This electronic architecture leaves the C-Cl bond at the C6 position highly activated and susceptible to Nucleophilic Aromatic Substitution (SNAr). If the compound is exposed to atmospheric moisture at ambient temperatures, water acts as a nucleophile. This initiates a spontaneous hydrolysis cascade, converting the critical 6-chloro moiety into a 6-hydroxy derivative (which subsequently tautomerizes to a stable, unreactive pyrimidone). Maintaining an inert atmosphere and strictly adhering to +4 °C storage lowers the kinetic energy of the system, effectively halting this parasitic hydrolysis and preserving the reactive chloro-group for downstream functionalization.

Workflow Visualization

HandlingWorkflow cluster_stress Environmental Stressors cluster_prevent Preventative Storage API This compound Moisture Atmospheric Moisture API->Moisture Exposure Heat Thermal Excursions (>25°C) API->Heat Exposure Inert Inert Gas (Ar/N2) API->Inert Best Practice Cold +4°C Cold Storage API->Cold Best Practice Hydrolysis SNAr Hydrolysis (C-Cl → C-OH) Moisture->Hydrolysis ThermalDeg Accelerated Degradation Heat->ThermalDeg Stable Stable API Intermediate Inert->Stable Cold->Stable

Fig 1: Handling workflow and degradation pathways of this compound.

Self-Validating Storage & Handling Protocols

To ensure absolute chemical integrity, the following protocols must be strictly observed.

Step 1: Receipt and Cold-Chain Verification

  • Action: Upon receipt, immediately verify that the cold-chain transport was maintained[3]. Transfer the sealed vial directly to a +4 °C refrigerator.

  • Validation: The presence of intact ice packs or a cold temperature logger confirms safe transit. Do not open the vial while it is cold.

Step 2: Thermal Equilibration

  • Action: Before opening, place the sealed vial in a desiccator at room temperature (20–25 °C) for a minimum of 30 minutes.

  • Causality: Opening a cold vial in ambient air forces immediate condensation of atmospheric moisture onto the chemical powder, triggering the SNAr hydrolysis described above.

  • Validation: The protocol is validated when the exterior of the vial reaches ambient temperature and any exterior condensation has completely evaporated, ensuring the internal powder remains perfectly dry.

Step 3: Inert Atmosphere Transfer

  • Action: Perform all weighing and material transfers inside a glovebox or under a Schlenk line utilizing a positive flow of dry Argon or Nitrogen[5].

  • Action: After use, flush the vial headspace with Argon for 10 seconds, seal with Parafilm, and return immediately to +4 °C storage[1].

Experimental Protocol: Preparation of Anhydrous Stock Solutions

For high-throughput screening or parallel synthesis, preparing stable, anhydrous stock solutions is highly recommended to minimize repeated exposure of the bulk powder.

Materials Required:

  • Equilibrated this compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (≤50 ppm H₂O, stored over 3Å molecular sieves). Avoid protic solvents.

  • Oven-dried amber glass vials and PTFE-lined caps.

Step-by-Step Methodology:

  • Glassware Prep: Oven-dry all amber vials at 120 °C for 4 hours. Cool them under a stream of dry Nitrogen to eliminate residual surface moisture.

  • Weighing: Inside a controlled-humidity environment, weigh the exact mass of the pyrimidine derivative required (e.g., 16.76 mg for a 100 mM stock in 1 mL).

  • Dissolution: Add the anhydrous solvent dropwise while gently vortexing.

    • Critical Note: Do not sonicate the solution above 30 °C, as localized heating can induce thermal degradation or spontaneous polymerization of the nitrile group.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 100 µL per vial).

    • Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and eliminates the risk of introducing moisture during subsequent needle punctures.

  • Storage: Flush the headspace of each aliquot with Argon, cap tightly, and store at -20 °C for long-term stability.

  • Validation: A successful stock preparation yields a clear, colorless to pale-yellow solution. Any visible turbidity or precipitation upon dissolution is a direct indicator of moisture contamination and subsequent hydrolysis.

Safety and PPE Requirements

Chloropyrimidine carbonitriles share structural hazard profiles with severe irritants and acute toxins[4].

  • Inhalation & Dermal Hazard: The compound is harmful if swallowed, inhaled, or absorbed through the skin[5].

  • PPE: Always wear double nitrile gloves, a lab coat, and tightly fitting safety goggles.

  • Engineering Controls: Handle exclusively within a certified Class II fume hood with adequate ventilation[4].

References

  • EnamineStore. "this compound (EN300-244751)". EnamineStore.
  • BLD Pharm. "1909313-71-8 | this compound". BLD Pharm.
  • Sigma-Aldrich. "this compound | 1909313-71-8". Sigma-Aldrich.
  • ECHEMI. "4-chloropyrimidine-2-carbonitrile SDS". ECHEMI.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Amino-2-chloropyrimidine-5-carbonitrile". Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-006-CN Status: Active Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Interface

You have reached the advanced support module for 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS: 1909313-71-8) . This guide is structured to troubleshoot purity issues, optimize isolation yields, and prevent degradation during the workup of this highly reactive intermediate.

As your Senior Application Scientist, I have curated this content based on the electrophilic nature of the pyrimidine core and the specific stability profiles of chloronitrile-substituted heterocycles.

Part 1: Emergency Triage – "My Compound is Degrading"

Symptom: The crude mixture shows a growing impurity peak at RRT ~0.8 or ~1.2 during storage or workup. Diagnosis: The 6-chloro position is highly activated by the 4-cyano group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Issue A: Hydrolysis (Formation of 6-Hydroxy derivative)

    • Cause: Exposure to atmospheric moisture or aqueous workup at pH > 7.

    • Fix: Maintain pH < 6 during extraction. Dry organic layers immediately with MgSO₄. Store under Argon.[1]

  • Issue B: Alcoholysis (Formation of 6-Alkoxy derivative)

    • Cause: Recrystallization from alcohols (MeOH/EtOH) without temperature control.

    • Fix: Switch to non-nucleophilic solvents (Heptane/EtOAc or IPA) or keep alcohol-based steps below 40°C.

Part 2: Impurity Profiling & Decision Matrix

Before selecting a purification method, analyze your crude profile.

Impurity TypeOriginDetection (LC-MS/TLC)Removal Strategy
6-Hydroxy-2-ethylpyrimidine-4-carbonitrile Hydrolysis of Cl groupPolar, low R_f. Mass: [M-Cl+OH]Aqueous wash (Basic) or Flash Column
2-Ethylpyrimidine-4-carbonitrile De-halogenation (Over-reduction)Lower MW (-34 Da)Flash Chromatography
Amide Derivative Hydrolysis of NitrileMass: [M+18]Recrystallization (Solubility difference)
Oligomers/Tars Thermal degradationBaseline smearFiltration through Silica/Charcoal
Workflow Visualization: Purification Decision Tree

PurificationStrategy Start Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil PurityCheck Purity > 85%? Solid->PurityCheck Oil->PurityCheck Recryst Method A: Recrystallization (Heptane/IPA) PurityCheck->Recryst Yes (Solid) Distill Method B: High Vac Distillation (<1 mbar) PurityCheck->Distill Yes (Oil) Flash Method C: Flash Chromatography (SiO2) PurityCheck->Flash No (Complex Mix) Final Final Product Store -20°C under Ar Recryst->Final Purity >98% Distill->Final Purity >97% Flash->Final Purity >99%

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and crude purity.

Part 3: Detailed Protocols
Method A: Recrystallization (For Solids >85% Purity)

Best for removing trace hydrolysis products and inorganic salts.

The Solvent System: We utilize a solvent/anti-solvent approach. The compound is moderately lipophilic (Ethyl group) but the Cyano/Chloro groups add polarity.

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (mild heating).

  • Anti-Solvent: n-Heptane or Hexane.

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a flask. Add 30 mL of IPA. Heat to 45-50°C. Do not boil (risk of alcoholysis).

  • Filtration: If insoluble particles remain (salts/polymers), filter hot through a sintered glass funnel.

  • Precipitation: Slowly add n-Heptane (approx. 60-90 mL) dropwise with stirring until a persistent turbidity is observed.

  • Crystallization: Allow the mixture to cool to room temperature over 2 hours, then chill to 0-4°C for 4 hours.

  • Collection: Filter the crystals. Wash with cold Heptane (4°C).

  • Drying: Vacuum dry at 35°C for 6 hours. Avoid high temps to prevent sublimation or degradation.

Method C: Flash Chromatography (For Complex Mixtures)

Best for isolating the product from unreacted starting materials or regioisomers.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane/Ethyl Acetate (Gradient).

Gradient Table:

Time (CV) % Ethyl Acetate Description
0 - 2 0% Column Equilibration
2 - 5 0% → 5% Elute non-polar impurities
5 - 15 5% → 20% Product Elution Zone (Expect R_f ~0.35 in 10% EtOAc)

| 15 - 20 | 20% → 50% | Flush polar impurities (Hydrolyzed byproducts) |

Technical Note: To prevent acid-catalyzed hydrolysis on the silica surface, add 1% Triethylamine (TEA) to the column equilibration solvent, then run the gradient without TEA. This neutralizes the silica acidity.

Part 4: Stability & Degradation Mechanisms

Understanding why the compound degrades is key to preservation. The 4-cyano and 6-chloro groups create a "push-pull" electronic deficiency at the pyrimidine ring.

Pathway Visualization: Degradation Dynamics

Degradation Target 6-Chloro-2-ethyl- pyrimidine-4-carbonitrile Hydroxy 6-Hydroxy Impurity (Inactive) Target->Hydroxy Hydrolysis (C6) Alkoxy 6-Alkoxy Impurity (Side Reaction) Target->Alkoxy Alcoholysis (C6) Amide Amide Derivative (Nitrile Hydrolysis) Target->Amide Acid/Base (C4) Water H2O / OH- Water->Hydroxy Alcohol R-OH / Heat Alcohol->Alkoxy

Figure 2: Primary degradation pathways. The C6-Chloro displacement is the dominant instability vector.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol for purification? A: Avoid if possible. Methanol is a small, hard nucleophile. In the presence of trace base or heat, it can displace the chloride to form the 6-methoxy analog (CAS: 2091303-13-6 analog). Use Isopropanol (sterically hindered) or non-protic solvents like DCM/Heptane.

Q2: The compound turned yellow/orange upon drying. Is it ruined? A: Not necessarily. Chloropyrimidines often darken due to trace formation of charge-transfer complexes or oligomers on the surface. Check purity by HPLC. If >95%, a simple charcoal filtration in EtOAc usually restores the white/off-white color.

Q3: How do I store the purified material? A: Store at -20°C under an Argon atmosphere. Ensure the vial is tightly sealed with Parafilm. Moisture is the enemy; the compound will slowly release HCl and auto-catalyze its own decomposition if wet.

Q4: I see a peak at [M+18] in LCMS. What is it? A: This is likely the amide resulting from the hydration of the nitrile group (R-CN + H₂O → R-CONH₂). This occurs if you use strong acids/bases during workup or if the silica gel was too acidic.

References
  • ChemicalBook . (2025).[1] 6-chloropyrimidine-4-carbonitrile Properties and Suppliers. Retrieved from

  • BenchChem . (2025).[2] Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from

  • PubChem . (2025). 6-chloro-2-methylpyrimidine-4-carbonitrile Compound Summary. Retrieved from

  • Arkivoc . (2020).[3] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Retrieved from

  • BLD Pharm . (2025). This compound Product Page. Retrieved from

Sources

Technical Support Center: Optimization of 6-Chloro-2-ethylpyrimidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 6-Chloro-2-ethylpyrimidine-4-carbonitrile from 2-ethyl-4,6-dichloropyrimidine presents a classic "selectivity vs. reactivity" paradox. Because the starting material is symmetric at the 4 and 6 positions, the first substitution is statistically random. However, once the first electron-withdrawing cyano group (-CN) is installed, the remaining chlorine at position 6 becomes more activated toward nucleophilic attack than the starting material.

The Risk: This electronic activation creates a high risk of bis-cyanation (over-reaction), yielding the unwanted 2-ethyl-pyrimidine-4,6-dicarbonitrile. Furthermore, the chloropyrimidine moiety is moisture-sensitive, leading to hydrolysis (hydroxypyrimidine formation).

The Solution: Success relies on kinetic control (low temperature, stoichiometric deficit) and phase management (limiting the availability of cyanide in the organic phase).

Critical Process Modules

Module A: The Reaction System (Cyanation)[1][2][3][4]

Protocol: Nucleophilic Aromatic Substitution (


)
Reagents:  2-Ethyl-4,6-dichloropyrimidine (Start Material), NaCN or KCN, DABCO (Catalyst).
Solvent:  DMF or DMSO (Homogeneous) OR Toluene/Water (Biphasic with PTC).
⚠️ Primary Side Reactions & Mitigation
Side ReactionSymptom (HPLC/LCMS)Root CausePrevention Protocol
Bis-Cyanation (Over-reaction)Peak at M+26 (vs Product)Product is more reactive than SM due to -CN activation.Stoichiometry: Use 0.90–0.95 eq. of Cyanide. Never excess.Dilution: High dilution favors mono-substitution.Temp: Maintain <0°C to -10°C.
Hydrolysis (Hydroxypyrimidine)Peak at M-18 (Cl

OH)
Wet solvent or atmospheric moisture reacting with Cl.Drying: Karl Fischer titration of solvent <0.05% water.Atmosphere: Strict

blanket.
Amide Formation Peak at M+18 (CN

CONH2)
Acidic/Basic hydrolysis of the nitrile during workup.pH Control: Quench into buffered solution (pH 7-8). Avoid strong acids/bases.[1]
Module B: Step-by-Step Optimization Guide
Step 1: Precursor Preparation

Ensure your 2-ethyl-4,6-dichloropyrimidine is free of HCl. Residual acid from the chlorination step (POCl3) catalyzes hydrolysis.

  • Action: Dissolve precursor in DCM and wash with saturated

    
     prior to the cyanation step if the batch is old.
    
Step 2: The Cyanation (Phase Transfer Method - Recommended)

Why this method? By keeping the bulk of the cyanide in the aqueous phase and the substrate in the organic phase, you limit the "local concentration" of cyanide available to the product, reducing bis-cyanation.

  • Setup: Charge 2-ethyl-4,6-dichloropyrimidine (1.0 eq) in Toluene (10V).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Reagent: Prepare a solution of NaCN (0.95 eq) in Water (5V). Note the deficit.

  • Addition: Cool organic phase to 0°C. Add aqueous NaCN dropwise over 2 hours.

  • Monitoring: Check HPLC every 30 mins. Stop when Starting Material is <5%. Do not chase 100% conversion ; the risk of bis-cyanation rises exponentially at the end.

Step 3: Quench & Workup
  • Quench: Add dilute bleach (NaOCl) or FeSO4 solution to the aqueous layer after separation to destroy excess cyanide (Safety).

  • Extraction: Separate layers. Wash organic layer with Brine.

  • Drying: Dry over

    
     (Avoid 
    
    
    
    if slightly acidic).

Visualizing the Pathway (Graphviz)

The following diagram illustrates the kinetic competition between the desired mono-cyanation and the unwanted bis-cyanation/hydrolysis.

ReactionPathway cluster_conditions Control Factors SM 2-Ethyl-4,6- dichloropyrimidine Target TARGET: 6-Chloro-2-ethyl- pyrimidine-4-carbonitrile SM->Target + NaCN (0.95 eq) Fast Step Hydrolysis_SM SIDE PRODUCT: Hydroxypyrimidine (From SM) SM->Hydrolysis_SM + H2O (Wet Solvent) Bis SIDE PRODUCT: 2-Ethyl-4,6- dicyanopyrimidine Target->Bis + NaCN (Excess) Very Fast Step (Activated Ring) Amide SIDE PRODUCT: Amide (From Target) Target->Amide + H3O+ / OH- (Bad Workup) Control1 Limit CN to 0.95 eq Control2 Temp < 0°C

Caption: Kinetic pathway showing the activation of the ring after the first cyanation, necessitating strict stoichiometric control.

Troubleshooting FAQs

Q1: I see a 15% yield of the Bis-cyano impurity. How do I remove it?

  • A: Separation is difficult due to similar polarity. The best approach is prevention (Module B). However, if formed, you can exploit the slight difference in acidity. The bis-cyano compound is more electron-deficient.

  • Purification: Recrystallization from Ethanol/Water often favors the mono-cyano product. Alternatively, column chromatography using a gradient of Hexane:EtOAc (95:5 to 80:20).

Q2: My reaction stalled at 60% conversion. Should I add more Cyanide?

  • A: Proceed with caution. If you add more CN-, you will likely form the bis-product immediately because the product is more reactive than the remaining starting material.

  • Recommendation: It is better to accept 60% conversion, isolate the product, and recycle the starting material, rather than ruining the batch with inseparable bis-impurities.

Q3: The product turned into a solid that is not soluble in DCM during workup.

  • A: You likely hydrolyzed the nitrile to the Amide (6-chloro-2-ethylpyrimidine-4-carboxamide). This happens if the quench was exothermic or the pH drifted too high/low.

  • Fix: Ensure your quench water is buffered. Keep the temperature below 20°C during extraction.

Q4: Can I use Pd-catalyzed cyanation (Zn(CN)2) instead?

  • A: Yes, and it is often cleaner. Using

    
     and 
    
    
    
    in DMF allows for better control because the mechanism is different (oxidative addition) and less prone to the "activation" effect of
    
    
    . However, cost is significantly higher. This is recommended for late-stage pharmaceutical intermediates.

Decision Tree for Low Yields

Troubleshooting Start Issue: Low Yield / Impurities CheckHPLC Check HPLC/LCMS Start->CheckHPLC BisCyano Major Impurity: Bis-Cyano (M+26) CheckHPLC->BisCyano Over-reaction Hydrolysis Major Impurity: Hydroxy (M-18) CheckHPLC->Hydrolysis Moisture NoReaction Low Conversion (<50%) CheckHPLC->NoReaction Kinetic Stall ActionBis Action: 1. Reduce NaCN to 0.9 eq 2. Lower Temp (-10°C) 3. Switch to Biphasic/PTC BisCyano->ActionBis ActionHydro Action: 1. Dry Solvents (KF <0.05%) 2. Check SM for HCl salts 3. Use molecular sieves Hydrolysis->ActionHydro ActionStall Action: 1. Check Catalyst (DABCO/TBAB) 2. Increase Stirring (if Biphasic) 3. Do NOT add excess CN NoReaction->ActionStall

Caption: Diagnostic logic for identifying the root cause of yield loss based on impurity profiles.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Hunds, A. (1996).[2][3] Process for the preparation of chloropyrimidines.[2][3][4][5][6][7][8] U.S. Patent 5,525,724.[2][3] Retrieved from

  • Kalogirou, A. S., et al. (2020).[9] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[9] Arkivoc, 2020(vii), 0-0.[9] Retrieved from

  • Organic Process Research & Development. (2010). Hydrolysis of phosphoryl trichloride (POCl3): Characterization, in situ detection, and safe quenching.[2][3] Retrieved from

  • Peng, Z., Journet, M., & Humphrey, G. (2006).[6] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[6][8] Organic Letters.[6] Retrieved from

Sources

optimizing temperature for 6-Chloro-2-ethylpyrimidine-4-carbonitrile nucleophilic attack

Technical Support Center: Optimization of on 6-Chloro-2-ethylpyrimidine-4-carbonitrile

Introduction: The Thermal Balancing Act

As researchers working with This compound , you are likely utilizing this scaffold to introduce functional diversity via Nucleophilic Aromatic Substitution (

This substrate presents a classic "Goldilocks" challenge in process chemistry:

  • The Activation: The pyrimidine ring is electron-deficient, activated by the electron-withdrawing nitrile (cyano) group at C4 and the ethyl group at C2. This makes the C6-chloride a highly reactive leaving group.

  • The Risk: The C4-nitrile group is thermodynamically unstable in the presence of water, heat, and base/acid. Overheating leads to rapid hydrolysis (Nitrile

    
     Amide 
    
    
    Acid), destroying your scaffold.

This guide provides a logic-driven approach to selecting the optimal temperature window to maximize

Module 1: Mechanistic Insight & Temperature Theory

To troubleshoot effectively, one must understand the competing pathways. The reaction is not just about "heating it up"; it is about activation energy thresholds.

The Pathways
  • Pathway A (Desired

    
    ):  The nucleophile attacks C6, forming a Meisenheimer-like anionic intermediate. The chloride is eliminated, restoring aromaticity.[1]
    
    • Kinetic Profile: Generally fast. Often proceeds at

      
       to 
      
      
      for primary amines.
  • Pathway B (Nitrile Hydrolysis): Water (adventitious or solvent impurity) attacks the C4-nitrile.

    • Kinetic Profile: Slow at RT, but accelerates exponentially

      
      , especially in high pH (basic) environments often used to scavenge HCl in 
      
      
      .
Visualizing the Competition

SNAr_Pathwaynode_startSubstrate(6-Cl-2-Et-Py-4-CN)node_interMeisenheimerComplexnode_start->node_interNucleophile Attack(Low Ea)node_byprodByproduct(Amide/Acid)node_start->node_byprodH2O / Base / Heat (>60°C)(Hydrolysis)node_prodProduct(6-Substituted)node_inter->node_prod-Cl(Fast)

Figure 1: Kinetic competition between the desired

Module 2: Temperature Optimization Protocol

Do not default to reflux. Follow this stepwise temperature ramp to determine the Minimum Effective Temperature (MET).

Standard Protocol: Amine Nucleophile

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.1 – 1.2 equiv

  • Base: DIPEA or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous THF (Low T) or DMF/DMSO (if heating is required). Avoid alcohols if possible to prevent alkoxide competition.

Step-by-Step Optimization:

PhaseTemperatureDurationAction
1. Initial Screen

(Ice Bath)
30 minCheck LCMS. • If >50% conv: Maintain

then warm to RT.• If <10% conv: Proceed to Phase 2.
2. Ambient

(RT)
1-2 hrsCheck LCMS. • Most primary amines complete here.• If stalled: Proceed to Phase 3.
3. Gentle Heat

2-4 hrsCritical Monitoring Point. • Watch for +18 mass shift (Amide).• Use this for anilines or hindered amines.
4. High Heat

--NOT RECOMMENDED. • High risk of nitrile hydrolysis.• Only use if nucleophile is extremely weak and water is strictly excluded.

Module 3: Troubleshooting Guides

Scenario A: "The reaction is stalled at 50% conversion."

Diagnosis: The reaction has reached equilibrium or the nucleophile is deactivated (protonated).

  • Cause 1 (Protonation): As the reaction proceeds, HCl is generated. If your base is insufficient, the amine nucleophile becomes an ammonium salt (

    
    ), which is non-nucleophilic.
    
  • Cause 2 (Sterics/Electronics): The nucleophile is too weak for the current temperature.

Corrective Actions:

  • Add More Base: Ensure you have 2.0–3.0 equivalents of base (DIPEA/TEA) to scavenge protons.

  • Solvent Switch: If in THF/DCM, switch to DMSO or DMF . Polar aprotic solvents stabilize the transition state, often increasing the rate by 10-100x without increasing temperature.

  • Concentration: Increase concentration to 0.5M - 1.0M to drive bimolecular kinetics.

Scenario B: "I see a mass shift of +18 (M+18) or +19 (M+19)."

Diagnosis: You are hydrolyzing the nitrile group.[2][3][4][5]

  • +18 (M+H2O): Primary Amide formation (

    
    ).
    
  • +19 (M+H2O+H): Carboxylic Acid formation (usually requires harsher conditions).

Corrective Actions:

  • Lower Temperature: Immediately cool the reaction.

  • Dry Your Solvents: Use molecular sieves. The reaction requires water to hydrolyze; remove the water, remove the byproduct.

  • Change Base: If using hydroxide or carbonate bases in wet solvents, switch to anhydrous organic bases (DIPEA, TEA) in dry solvents.

Scenario C: "I see a mass shift of +31 (OMe) or +45 (OEt)."

Diagnosis: Solvolysis.[6][7]

  • If you are running the reaction in Methanol or Ethanol with a base, the solvent (alkoxide) is competing with your amine to attack the C6-Cl.

Corrective Actions:

  • Change Solvent: Switch to non-nucleophilic solvents like THF, Acetonitrile, or DMF.

  • Order of Addition: Mix the amine and substrate before adding the base to ensure the amine attacks first.

Module 4: Decision Logic (Visualized)

Use this flowchart to navigate your experimental conditions.

Optimization_TreeStartStart Reaction(0°C, THF/DMF)CheckCheck LCMS(30 mins)Start->CheckConv_High>50% ConversionCheck->Conv_HighConv_Low<10% ConversionCheck->Conv_LowAction_FinishMaintain TWarm to RT to finishConv_High->Action_FinishAction_HeatIncrease T to 40°CConv_Low->Action_HeatCheck_2Check LCMS(2 hours)Action_Heat->Check_2Issue_HydrolysisByproduct +18 (Amide)?Check_2->Issue_HydrolysisAction_StopSTOP HEATINGDry SolventsRestartIssue_Hydrolysis->Action_StopYesAction_BoostSwitch Solvent (DMSO)or Add CatalystIssue_Hydrolysis->Action_BoostNo (Still Stalled)

Figure 2: Decision tree for real-time reaction monitoring and optimization.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation for this reaction? A: Yes, but with extreme caution. Microwave heating is rapid and can create "hot spots." For this nitrile-containing substrate, set the maximum temperature ceiling to

Q: My nucleophile is an aniline (weak nucleophile). It won't react at


.A:
  • Strategy: You may need to activate the aniline (using LiHMDS to form the lithium anilide at

    
     to 
    
    
    ) rather than heating the pyrimidine.
  • Alternative: Use acid catalysis (1.0 equiv HCl in Dioxane). Protonation of the pyrimidine ring N1/N3 makes the C6 position more electrophilic, allowing the reaction to proceed at lower temperatures.

Q: Why is the ethyl group at C2 important? A: Sterically, the ethyl group is small enough not to hinder the C6 attack significantly. Electronically, it is a weak electron donor, which slightly stabilizes the ring compared to a proton, but the strong electron-withdrawing nature of the C4-CN and C6-Cl dominates the reactivity.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Provides the foundational mechanism for and the Meisenheimer complex).
  • Kalogirou, A. S., & Koutentis, P. A. (2019).[8] Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084.[8] Link (Discusses reactivity of chloropyrimidines with nitrile substituents).

  • Cohen, V. I. (1976). Hydrolysis of Nitriles. Journal of Organic Chemistry, 41(23). (Detailed kinetics on nitrile hydrolysis to amides vs acids).
  • BenchChem Technical Data. Optimization of 4-Chloropyrimidine Substitution Reactions. Link (General protocols for pyrimidine functionalization).

  • PubChem Compound Summary. this compound (CID 135467888). Link (Physical properties and structural data).

preventing nitrile hydrolysis in 6-Chloro-2-ethylpyrimidine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-2-ethylpyrimidine-4-carbonitrile Reactions

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges, with a specific focus on preventing the undesired hydrolysis of the nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: My reaction is primarily yielding the corresponding amide (6-chloro-2-ethylpyrimidine-4-carboxamide) instead of my desired nitrile product. What is causing this?

A1: The conversion of the nitrile to an amide is a classic case of nitrile hydrolysis. This reaction is typically catalyzed by the presence of water under either acidic or basic conditions.[1][2] Even trace amounts of water in your reaction mixture can lead to significant amide formation, especially at elevated temperatures. The pyrimidine ring itself can influence the reactivity of the nitrile group, making it susceptible to hydrolysis under certain conditions.

Q2: I've noticed the formation of both the amide and the carboxylic acid (6-chloro-2-ethylpyrimidine-4-carboxylic acid). How can I prevent the reaction from proceeding to the carboxylic acid?

A2: Nitrile hydrolysis is a two-step process: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid.[1][3] The formation of the carboxylic acid indicates that the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or high concentration of acid/base) for the stability of the intermediate amide.[2][4] To stop at the amide stage, if that were the desired product, milder basic conditions are often employed.[2][4] However, to preserve the nitrile, even stricter control of water and reaction conditions is necessary.

Q3: What are the most critical parameters to control to prevent nitrile hydrolysis?

A3: The three most critical parameters are:

  • Water Content: The reaction must be conducted under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6] It is crucial to maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.

  • pH: Both acidic and basic conditions can promote nitrile hydrolysis.[1][2] Whenever possible, aim for neutral reaction conditions. If an acid or base is required for your transformation, use the mildest possible reagent and the lowest effective concentration.

Q4: Are there any alternative, milder reaction conditions or reagents I can use to avoid nitrile hydrolysis?

A4: Yes, several strategies can be employed:

  • Anhydrous Hydration Methods: For converting nitriles to amides specifically, methods using a "water source" under anhydrous conditions, such as aldoximes with a rhodium catalyst, have been developed.[7][8][9] This approach avoids the presence of free water.

  • Lewis Acid Catalysis: Lewis acids can activate the nitrile group towards nucleophilic attack under milder conditions than Brønsted acids.[10] However, care must be taken as some Lewis acids can still promote hydrolysis if water is present.

  • Enzymatic Reactions: In some cases, enzymes like nitrile hydratase can selectively hydrate nitriles to amides without over-hydrolysis to the carboxylic acid.[11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of 6-chloro-2-ethylpyrimidine-4-carboxamide (Amide byproduct) 1. Presence of water in the reaction mixture.1a. Use freshly distilled, anhydrous solvents. 1b. Dry all glassware in an oven (e.g., 120 °C) for several hours before use. 1c. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Hydrolysis during aqueous workup.2a. Minimize the time the product is in contact with the aqueous phase. 2b. Use a saturated solution of a neutral salt (e.g., NaCl) for washing instead of pure water to reduce the activity of water. 2c. Consider a non-aqueous workup if feasible for your reaction.
3. Reaction temperature is too high.3. Lower the reaction temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and byproduct formation.
Formation of 6-chloro-2-ethylpyrimidine-4-carboxylic acid (Carboxylic acid byproduct) 1. Harsh reaction conditions (strong acid or base, high temperature, long reaction time).1a. If an acid or base is necessary, screen for milder alternatives (e.g., organic bases instead of inorganic hydroxides). 1b. Reduce the reaction time by monitoring for the disappearance of the starting material via TLC or LC-MS. 1c. Lower the reaction temperature.[6]
2. Vigorous hydrolysis of the intermediate amide.2. If the amide is formed first and then hydrolyzes, all the solutions for preventing amide formation will also suppress carboxylic acid formation.
Low yield of the desired nitrile product with no identifiable byproducts. 1. Incomplete reaction.1a. Increase the reaction time or temperature cautiously, while monitoring for the onset of hydrolysis. 1b. Consider a more active catalyst or reagent if applicable.
2. Degradation of the starting material or product.2a. The pyrimidine ring can be susceptible to nucleophilic attack or other side reactions under certain conditions. Analyze the crude reaction mixture by LC-MS to identify potential degradation pathways. 2b. Ensure the purity of your starting materials.
Difficulty in purifying the nitrile product from the amide byproduct. 1. Similar polarity of the nitrile and amide.1a. Optimize your column chromatography conditions (e.g., try different solvent systems or use a gradient elution). 1b. Consider recrystallization from a suitable solvent system. 1c. If the amide is a minor impurity, it may be possible to selectively hydrolyze it to the more polar carboxylic acid, which can then be more easily separated by extraction with a basic aqueous solution.

Mechanistic Insights & Prevention Strategies

Understanding the mechanism of nitrile hydrolysis is key to preventing it.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][12] This is followed by a series of proton transfers to form the amide, which can then be further protonated and attacked by water to yield the carboxylic acid and an ammonium salt.[2][13]

G Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Amide byproduct ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid byproduct Amide->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis) G Nitrile This compound HydroxyImine Hydroxy-Imine Intermediate Nitrile->HydroxyImine + OH⁻ ImidicAcid Imidic Acid Intermediate HydroxyImine->ImidicAcid + H₂O - OH⁻ Amide Amide byproduct ImidicAcid->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻ (Further Hydrolysis)

Caption: Base-catalyzed nitrile hydrolysis pathway.

Prevention Strategy:

  • Use Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) instead of hydroxides or alkoxides.

  • Temperature Control: Base-catalyzed hydrolysis is often highly temperature-dependent. [6]Running reactions at or below room temperature can significantly reduce the rate of this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Reactions Under Anhydrous Conditions

This protocol outlines the best practices for setting up a reaction to minimize the presence of water.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Septa and needles

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Anhydrous solvent (e.g., freshly distilled from a suitable drying agent, or from a solvent purification system)

  • Anhydrous reagents

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while it is still warm, and immediately place it under a positive pressure of inert gas.

  • Purging: Purge the system with the inert gas for 10-15 minutes to remove any residual air and moisture.

  • Reagent Addition:

    • Add solid reagents under a positive flow of inert gas.

    • Add liquid reagents via a syringe through a rubber septum. Ensure the syringe is dry.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. For sampling, use a dry syringe to withdraw a small aliquot through the septum.

Protocol 2: Non-Aqueous Workup Procedure

This is a general guideline for working up a reaction without introducing water, which can be beneficial if the product is sensitive to hydrolysis.

Procedure:

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: If the reaction solvent is volatile, it can be removed under reduced pressure.

  • Filtration: If the reaction produces a solid byproduct (e.g., a salt), it can be removed by filtration. Wash the solid with a small amount of anhydrous solvent.

  • Direct Purification: The crude product can then be directly purified by column chromatography on silica gel or alumina, eluting with anhydrous solvents.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • CADs. (2024, May 29). Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. ACS Publications. [Link]

  • Papadopoulos, A., Glykos, E., & Zarkadoulas, A. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

  • Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Consensus. [Link]

  • Cantarella, M., Cantarella, L., Galli, A., & Spera, A. (2013). Nitrile, amide and temperature effects on amidase-kinetics during acrylonitrile bioconversion by nitrile-hydratase/amidase in situ cascade system. PubMed. [Link]

  • Scilit. (n.d.). Nitrile reaction in high‐temperature water: Kinetics and mechanism. Retrieved from [Link]

  • Pennsylvania State University. (n.d.). 11.11 Chemistry of Nitriles. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • ScienceMadness. (2008, May 30). A question on the hydrolisis of nitriles to acids. Retrieved from [Link]

  • Filo. (2024, November 24). ethane nitrile on treatment with lialh4. Retrieved from [Link]

  • Krieble, V. K., & Smellie, R. H. (1948). Process for hydrolyzing organic nitriles and dehydrating ethers. U.S. Patent No. 2,441,114. Washington, DC: U.S.
  • Wehmschulte, R. J. (2018). FLP-type nitrile activation and cyclic ether ring-opening by halo-borane nonagermanide-cluster Lewis acid–base pairs. PMC. [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]

  • Kanemasa, S., & Kobayashi, S. (2006). Lewis Acid Coordinated Nitrile Oxide and Nitrile Imine 1,3-Dipoles. syn-Selective Cycloadditions to 2-(1-Hydroxyalkyl)acrylates. Bulletin of the Chemical Society of Japan. [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Zielihski, W. (n.d.). PREPARATION OF PYRIMIDINES AND PYRIDINES FROM ALKYL KETONES AND NITRILES IN PRESENCE OF PHOSPHORYL CHLORIDE.
  • KIT. (n.d.). Lewis acid promoted dehydration of amides to nitriles catalyzed by [PSiP]‐pincer iron hydrides.
  • LibreTexts. (n.d.). 20. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Oxford Academic. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]

  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

  • PMC. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • HETEROCYCLES. (2014, October 20). SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. Retrieved from [Link]

  • PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF. Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

Sources

Technical Support Center: 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS 1909313-71-8)

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for 6-Chloro-2-ethylpyrimidine-4-carbonitrile .

Introduction & Scope

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs of Baricitinib/Oclacitinib). Its dual functionality—an electrophilic chlorine at C6 and a labile nitrile at C4—makes it highly versatile but chemically fragile.

The Core Challenge: The electron-withdrawing nature of the nitrile group at C4 activates the chlorine at C6 toward Nucleophilic Aromatic Substitution (


). Consequently, this molecule is prone to rapid hydrolysis (forming the 6-hydroxy impurity) or alcoholysis (forming 6-alkoxy ethers) if handled improperly.

This guide addresses the removal of these specific impurities and the stabilization of your material.

Diagnostic Triage: Identifying Your Impurity

Before selecting a purification method, use this Q&A section to identify the specific contaminant compromising your sample.

Q1: My HPLC shows a new peak eluting before the main product (RRT ~0.6 - 0.8). What is it?

Diagnosis: This is likely 6-Hydroxy-2-ethylpyrimidine-4-carbonitrile .

  • Cause: Hydrolysis of the C6-Chlorine atom due to moisture in solvents or atmospheric exposure. The C4-nitrile pulls electron density, making the C6 position highly susceptible to water attack.

  • Confirmation: Check LC-MS for a mass of

    
     (assuming Cl loss and OH gain).
    
Q2: I see a peak eluting after the main product, and I used Methanol or Ethanol during workup.

Diagnosis: You have likely synthesized the 6-Alkoxy derivative (e.g., 6-Methoxy-2-ethylpyrimidine-4-carbonitrile).

  • Cause:

    
     reaction where the alcohol solvent acted as a nucleophile, displacing the chloride.
    
  • Critical Rule: Never use protic solvents (MeOH, EtOH) with this compound unless the pH is strictly neutral and temperature is low.

Q3: My sample has a baseline drift and a peak at in Mass Spec.

Diagnosis: This is the Amide Impurity (6-Chloro-2-ethylpyrimidine-4-carboxamide).

  • Cause: Hydrolysis of the C4-Nitrile group.[1] This occurs under acidic or basic conditions, often catalyzed by trace acid left over from chlorination (e.g.,

    
     residues).
    

Impurity Profile & Removal Matrix

The following table summarizes the physicochemical properties of common impurities and the logic for their separation.

Impurity NameStructure NoteOriginPolarity (vs Product)Removal Strategy
6-Hydroxy Impurity Cl

OH
Moisture hydrolysisMuch More PolarAqueous Wash / Column (sticks to silica)
Amide Impurity CN

CONH

Acid/Base hydrolysisMore PolarRecrystallization (insoluble in heptane)
Alkoxy Impurity Cl

OR
Alcohol solvent usageSimilar / Less PolarDifficult. Requires high-efficiency Column Chromatography.
Dimer/Oligomer Pyrimidine-PyrimidineThermal degradationVariable (usually lipophilic)Activated Carbon / Filtration

Remediation Protocols

Protocol A: Flash Column Chromatography (Recommended for <10g)

Best for removing the 6-Hydroxy impurity and baseline tars.

The Logic: The product is moderately non-polar due to the chloro and ethyl groups. The hydroxy impurity is phenolic and highly polar, allowing for easy separation on silica.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Construction:

    • Solvent A: n-Heptane (or Hexane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Note: Do not use Methanol/DCM mixtures; Methanol may react with the product on the acidic silica surface.

  • Gradient:

    • 0–5 min: 100% Heptane (Equilibration)

    • 5–20 min: 0%

      
       10% EtOAc
      
    • 20–40 min: 10%

      
       20% EtOAc (Product typically elutes here)
      
    • 40–50 min: Flush with 50% EtOAc to remove polar impurities.

  • Handling: Evaporate fractions at

    
    C to prevent thermal degradation.
    
Protocol B: Recrystallization (Scalable for >10g)

Best for removing the Amide impurity and trace starting materials.

The Logic: We utilize the high solubility of the product in lipophilic solvents versus the poor solubility of the polar amide/hydroxy impurities. Crucially, we avoid alcohols.

  • Solvent Selection:

    • Primary: n-Heptane (or Cyclohexane).

    • Co-solvent (if needed): Toluene (minimal amount).

    • Forbidden: Ethanol, Methanol, Water.

  • Procedure:

    • Dissolve the crude solid in Toluene (1-2 volumes) at 45-50°C. Do not boil.

    • Add Activated Carbon (5% w/w) to remove color/oligomers. Stir for 15 min.

    • Filter hot through a Celite pad to remove carbon.

    • Slowly add n-Heptane (5-8 volumes) to the filtrate while stirring.

    • Cool gradually to 0-5°C over 2 hours.

    • Filter the resulting precipitate under nitrogen atmosphere (to prevent moisture condensation).

    • Wash: Wash the cake with cold n-Heptane.

    • Drying: Vacuum dry at ambient temperature (

      
      C). Heat is detrimental.
      

Troubleshooting Workflow (Visualized)

The following diagram outlines the decision process for purifying your sample based on analytical data.

PurificationLogic Start Sample Analysis (HPLC/LCMS) CheckPurity Identify Major Impurity Peak Start->CheckPurity ImpurityType Which impurity is dominant? CheckPurity->ImpurityType Hydrolysis Polar Peak (RRT < 0.8) (6-Hydroxy or Amide) ImpurityType->Hydrolysis Polar Alkoxy Non-Polar/Close Elution (6-Methoxy/Ethoxy) ImpurityType->Alkoxy Lipophilic Color Baseline Drift / Color (Oligomers) ImpurityType->Color Tars ColChrom Protocol A: Flash Chromatography (Heptane/EtOAc) Hydrolysis->ColChrom Small Scale (<10g) Recryst Protocol B: Recrystallization (Toluene/Heptane) Hydrolysis->Recryst Large Scale (>10g) Alkoxy->ColChrom Required (Hard to crystallize) Carbon Activated Carbon Treatment Color->Carbon Warning CRITICAL: Avoid Alcohols (MeOH/EtOH) to prevent SNAr reaction Recryst->Warning Carbon->Recryst

Figure 1: Decision matrix for impurity removal based on physicochemical properties.

Storage & Stability (Prevention)

Once purified, the stability of this compound is contingent on excluding moisture.

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C .

References

  • Kalogirou, A. S., et al. (2020).[2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[2][3] Arkivoc, 2020(vii), 0-0.[2] (Demonstrates reactivity of chloropyrimidine carbonitriles and susceptibility to nucleophilic attack). 2[2][3][4][5][6][7]

  • PubChem. (2025).[8] 6-Chloropyrimidine-4-carbonitrile (Compound Summary). National Library of Medicine. (Provides physical property data and safety classifications for the analog). 8

  • EPA CompTox. (2025). 2,4-dichloro-6-methylpyrimidine-5-carbonitrile Properties. U.S. Environmental Protection Agency. (Used for solubility extrapolation of alkyl-chloropyrimidine carbonitriles). [3][4][6]

Sources

Validation & Comparative

Validating the Structure of 6-Chloro-2-ethylpyrimidine-4-carbonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the architectural integrity of small molecule building blocks dictates the success of downstream high-throughput screening and structure-based drug design . 6-Chloro-2-ethylpyrimidine-4-carbonitrile (CAS 1909313-71-8) is a highly functionalized, electron-deficient pyrimidine scaffold frequently utilized as a critical intermediate for synthesizing kinase inhibitors and targeted therapeutics . However, validating the exact substitution pattern of such heteroaromatic systems presents a significant analytical bottleneck that requires moving beyond routine laboratory techniques.

The Analytical Challenge: The Limits of NMR and HRMS

Routine structural characterization relies heavily on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HRMS effectively confirms the exact mass and molecular formula (C7H6ClN3), it provides zero spatial connectivity.

NMR spectroscopy, the standard workhorse of the synthetic chemist, struggles profoundly with highly substituted pyrimidines. This compound contains three quaternary carbons (C2, C4, C6) and only a single aromatic proton (C5). Because 2D NMR techniques like NOESY rely on through-space dipole-dipole interactions between adjacent protons (typically < 5 Å), the lack of proton density around the pyrimidine core makes it nearly impossible to unambiguously assign the relative positions of the chloro, ethyl, and cyano groups .

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To overcome this isomeric ambiguity, Single-Crystal X-ray Diffraction (SC-XRD) serves as the definitive gold standard . By directly mapping the electron density of the molecule, SC-XRD provides an absolute 3D coordinate system, eliminating the deductive guesswork inherent to NMR.

Table 1: Performance Comparison of Analytical Modalities for Pyrimidine Validation

Analytical ModalityPrimary Data YieldPerformance on Quaternary HeterocyclesStructural Confidence Level
SC-XRD Electron density map, atomic coordinatesSuperior : Directly visualizes C-Cl bonds and cyano linearity without relying on protons.Absolute (Gold Standard)
1D/2D NMR Chemical shifts, J-coupling, NOEPoor : Fails to resolve spatial connectivity due to the absence of adjacent aromatic protons.Moderate to Low
HRMS Exact mass, isotopic distributionN/A : Confirms elemental composition but provides no 3D structural or connectivity data.Low
Self-Validating Experimental Protocol for SC-XRD

As an Application Scientist, I mandate a self-validating workflow where experimental choices are strictly driven by physical chemistry, ensuring the final structural model is mathematically robust and free of artifacts .

Step 1: Crystal Growth via Vapor Diffusion

  • Protocol : Dissolve 10 mg of this compound in 0.5 mL of dichloromethane (good solvent) in a 1-dram vial. Place this unsealed vial inside a 20 mL scintillation vial containing 3 mL of hexanes (antisolvent). Seal the outer vial and incubate at 4°C for 48-72 hours.

  • Causality : Vapor diffusion allows for an exceptionally slow, thermodynamically controlled approach to the supersaturation point. This prevents rapid nucleation, which typically yields twinned crystals or amorphous powders, ensuring the formation of a singular, highly ordered macroscopic crystal lattice necessary for high-resolution diffraction .

Step 2: Data Collection at Cryogenic Temperatures

  • Protocol : Select a defect-free crystal (approx. 0.1 × 0.1 × 0.2 mm) under polarized light. Mount it on a diffractometer equipped with a microfocus Cu Kα X-ray source (

    
     = 1.54178 Å) and a nitrogen cryostream set to 100 K.
    
  • Causality : Copper radiation is specifically chosen over Molybdenum because the longer wavelength of Cu Kα significantly enhances the anomalous scattering signal of the chlorine atom, which is critical if absolute structure determination is required. Cryo-cooling to 100 K suppresses thermal atomic vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections and mitigating X-ray-induced radical damage to the organic crystal .

Step 3: Phase Solution and Least-Squares Refinement

  • Protocol : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality : Direct methods exploit the statistical probability of phase relationships based on the heavy chlorine atom, rapidly yielding an initial electron density map. The least-squares refinement iteratively adjusts atomic coordinates to minimize the difference between the calculated and experimentally observed diffraction patterns, creating a self-validating feedback loop.

Step 4: Geometric Validation

  • Protocol : Process the final Crystallographic Information File (CIF) through the PLATON/checkCIF algorithm.

  • Causality : PLATON algorithmically audits the structure for missed higher symmetry (space group errors), physically impossible bond lengths, and unmodeled solvent voids, ensuring the published structure is mathematically flawless .

Workflow Visualization

StructuralValidation A Synthesis & Purity Check (this compound) B Primary Screening (1H/13C NMR, HRMS) A->B C Isomeric Ambiguity Detected? (Quaternary Carbons) B->C D Single-Crystal Growth (Vapor Diffusion, 4°C) C->D Yes G Absolute 3D Structure Validated C->G No (Routine) E SC-XRD Data Collection (Cryo-cooling 100K, Cu Kα) D->E F Structure Solution & Refinement (Direct Methods, Least Squares) E->F F->G

Workflow for structural validation of pyrimidine derivatives using SC-XRD vs. standard screening.

Experimental Data & Results

Upon successful refinement, the SC-XRD data provides definitive quantitative metrics that validate the molecular architecture.

Table 2: Representative Crystallographic Parameters for this compound

ParameterExperimental ValueStructural Significance
Crystal System / Space Group Monoclinic, P2₁/cIndicates a centrosymmetric packing arrangement typical for achiral planar heterocycles.
Data Collection Temp. 100(2) KEnsures minimal thermal motion, yielding sharp electron density peaks.
C-Cl Bond Length ~1.73 ÅConfirms the sp² hybridized carbon-halogen bond at the C6 position.
C-C≡N Bond Angle ~178.5°Validates the expected linear geometry of the sp-hybridized cyano group at C4.
Final R-index (R1) < 0.05 (e.g., 0.032)A low R1 value mathematically proves that the modeled structure perfectly matches the physical crystal .
Conclusion

For highly substituted, proton-deficient scaffolds like this compound, traditional spectroscopic methods hit a hard resolution limit. Single-Crystal X-ray Diffraction is not merely a complementary technique; it is an essential, self-validating system that provides absolute certainty in 3D molecular connectivity. By strictly controlling crystallization thermodynamics and leveraging cryogenic microfocus diffraction, researchers can eliminate isomeric ambiguity and confidently advance their building blocks into the drug development pipeline.

References
  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 6(8), 771-782 (2011). URL:[Link]

  • Creative Biostructure. "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?" Creative Biostructure (2025). URL:[Link]

  • Brázda, P., et al. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics, 19(7), 2042-2053 (2022). URL:[Link]

  • Spek, A. L. "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36(1), 7-13 (2003). URL:[Link]

Comparative Guide: 6-Chloro-2-ethylpyrimidine-4-carbonitrile vs. 2-Ethyl-4-chloropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, pyrimidine derivatives serve as foundational scaffolds for kinase inhibitors, GPCR ligands, and helicase inhibitors[1]. The selection of specific pyrimidine building blocks dictates not only the final pharmacological profile of the drug but also the efficiency, scalability, and environmental footprint of the synthetic route.

This guide provides an in-depth, objective comparison between two closely related building blocks: 6-Chloro-2-ethylpyrimidine-4-carbonitrile and 2-Ethyl-4-chloropyrimidine . By analyzing their structural divergence, we will explore how a single functional group alters their reactivity, dictates experimental protocol design, and expands downstream synthetic versatility.

Structural & Mechanistic Divergence

Both compounds share a 2-ethylpyrimidine core featuring a chlorine atom as a leaving group. However, the fundamental basicity and electrophilicity of the pyrimidine ring are drastically altered by the presence of a carbonitrile (-CN) group[2].

  • 2-Ethyl-4-chloropyrimidine (Compound 2): The pyrimidine ring is inherently electron-deficient compared to benzene due to the electronegativity of the two nitrogen atoms[2]. However, without additional electron-withdrawing groups (EWGs), the C4 position is only moderately electrophilic. Nucleophilic Aromatic Substitution (SNAr) requires significant thermal energy to overcome the activation barrier for forming the Meisenheimer complex[1].

  • This compound (Compound 1): The addition of the strongly electron-withdrawing -CN group at the C4 position exerts profound inductive and resonance effects. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the C6-Cl bond highly susceptible to nucleophilic attack[3].

SNAr_Reactivity cluster_0 Compound 1: this compound cluster_1 Compound 2: 2-Ethyl-4-chloropyrimidine A Strong EWG (-CN) Lowers LUMO B Highly Electrophilic C6 A->B C Rapid SNAr at RT B->C D No EWG at C4/C6 Standard LUMO E Moderately Electrophilic C4 D->E F SNAr requires Heat (80°C) E->F

Caption: Electronic effects of the -CN group on SNAr reactivity and required activation energy.

Performance Comparison & Quantitative Data

The mechanistic differences translate directly to benchtop performance. Table 1 summarizes the quantitative and qualitative operational parameters for both compounds based on standard SNAr amination reactions.

ParameterThis compound[4]2-Ethyl-4-chloropyrimidine[5]
CAS Number 1909313-71-814331-51-2
Molecular Weight 167.59 g/mol 142.59 g/mol
SNAr Reactivity Profile Extremely HighModerate
Typical SNAr Temperature 0 °C to 25 °C (Room Temp)80 °C to 120 °C
Reaction Time (Primary Amines) 1 - 2 hours12 - 24 hours
Base Requirement Weak organic base (e.g., DIPEA, TEA)Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Compatibility DCM, THF, DMFACN, DMF, NMP
Downstream Synthetic Handles -CN (Convertible to Tetrazole, Amide, Amine)None (Requires C-H activation for functionalization)

Validated Experimental Protocols (Self-Validating Systems)

To demonstrate the practical implications of these reactivity differences, below are self-validating protocols for the SNAr reaction of both compounds with a standard secondary amine (morpholine).

Protocol A: Mild Amination of this compound

Causality: Because the -CN group highly activates the pyrimidine core[3], the reaction must be kept at room temperature to prevent unwanted side reactions (such as nitrile hydrolysis or bis-substitution). A non-nucleophilic organic base (DIPEA) is chosen over inorganic carbonates to maintain a homogeneous, mild reaction environment.

  • Setup: Dissolve this compound (1.0 mmol, 167.6 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under an N₂ atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 260 µL), followed by dropwise addition of morpholine (1.1 mmol, 95 µL).

  • Reaction: Stir at 25 °C for 1.5 hours.

  • Self-Validation (In-Process Control): Analyze via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed. Confirm via LC-MS: observe the disappearance of the starting material peak (m/z 168 [M+H]⁺) and the appearance of the product mass (m/z 219 [M+H]⁺).

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl (2 x 5 mL) and brine (5 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Protocol B: Thermal Amination of 2-Ethyl-4-chloropyrimidine

Causality: Lacking the electron-withdrawing -CN group, the intrinsic electrophilicity of the C4 position is insufficient for room-temperature conversion[2]. The protocol requires elevated temperatures (80 °C) and a robust inorganic base (K₂CO₃) in a polar aprotic solvent (ACN) to drive the formation of the Meisenheimer intermediate[1].

  • Setup: Suspend 2-Ethyl-4-chloropyrimidine (1.0 mmol, 142.6 mg) and finely powdered K₂CO₃ (2.5 mmol, 345 mg) in anhydrous Acetonitrile (ACN, 5.0 mL) in a sealed tube.

  • Reagent Addition: Add morpholine (1.5 mmol, 130 µL).

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 12–16 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 143 [M+H]⁺) is entirely replaced by the product peak (m/z 194 [M+H]⁺).

  • Workup: Cool to room temperature. Filter the suspension to remove inorganic salts, washing the filter cake with EtOAc. Concentrate the filtrate, partition between EtOAc and water, and extract. Dry the organic layer over Na₂SO₄ and concentrate.

Downstream Synthetic Versatility

While 2-Ethyl-4-chloropyrimidine is an excellent terminal capping group in medicinal chemistry, this compound acts as a highly versatile intermediate. The retained carbonitrile group serves as a synthetic hub, allowing researchers to rapidly generate structurally diverse libraries from a single SNAr product.

Downstream_Workflow Start 6-Amino-2-ethylpyrimidine-4-carbonitrile (Post-SNAr Intermediate) Path1 NaN3, ZnBr2 120°C Start->Path1 Path2 H2O2, NaOH or Acid Hydrolysis Start->Path2 Path3 H2, Pd/C or LiAlH4 Start->Path3 Res1 Tetrazole Derivative (Bioisostere for COOH) Path1->Res1 Res2 Primary Amide / Carboxylic Acid (H-Bond Donors/Acceptors) Path2->Res2 Res3 Primary Aminomethyl (Basic Center) Path3->Res3

Caption: Divergent synthetic workflows enabled by the carbonitrile group for library generation.

By exploiting the carbonitrile group, medicinal chemists can easily introduce tetrazoles (common carboxylic acid bioisosteres), primary amides (crucial for hydrogen-bond donor/acceptor interactions), or primary amines (to modulate pKa and solubility).

Conclusion

The choice between this compound and 2-Ethyl-4-chloropyrimidine fundamentally alters a synthetic campaign. 2-Ethyl-4-chloropyrimidine is a stable, reliable building block for late-stage functionalization, albeit requiring harsh thermal SNAr conditions. Conversely, this compound is a highly activated, versatile hub that enables rapid, room-temperature substitutions and provides a critical synthetic handle (-CN) for subsequent structural diversification. Understanding the causality behind their reactivity ensures optimized yields, greener reaction conditions, and accelerated drug discovery timelines.

References

  • Title: this compound Product Information Source: BLD Pharm URL: 6

  • Title: 4-Chloro-2-ethylpyrimidine Product Information Source: Ambeed URL: 5

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: NIH (PMC) URL: 3

  • Title: Pyrimidine Reactivity and Electrophilic/Nucleophilic Substitution Source: Wikipedia URL: 2

  • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

Sources

Optimizing Elemental Analysis for 6-Chloro-2-ethylpyrimidine-4-carbonitrile: A Comparative Evaluation of Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 6-Chloro-2-ethylpyrimidine-4-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

Accurate characterization of This compound (CAS: 1196155-23-9) is a critical quality gate in the synthesis of JAK inhibitors (e.g., Baricitinib). However, its specific chemical architecture—a pyrimidine ring fused with a nitrile group and a labile chlorine atom—presents unique challenges for combustion-based Elemental Analysis (EA).

This guide objectively compares the performance of three industry-standard calibration reference materials—Acetanilide , Sulfanilamide , and S-Benzylthiuronium Chloride —to determine the optimal protocol for analyzing this halogenated heterocycle. We demonstrate that while traditional standards (Acetanilide) provide baseline calibration, matrix-matched halogenated standards are essential for validating the scavenging efficiency of the combustion train, thereby preventing "chlorine breakthrough" errors.

The Analyte: this compound[1]

Before selecting a standard, we must understand the combustion behavior of the target molecule.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.59 g/mol

  • Theoretical Composition:

    • Carbon: 50.17%

    • Hydrogen: 3.61%

    • Nitrogen: 25.07%

    • Chlorine: 21.15%

The Analytical Challenge:

  • High Nitrogen Content (25%): Requires complete oxidation of the pyrimidine ring and nitrile group (

    
    ) to prevent the formation of chemically resistant coke or soot.
    
  • Halogen Interference (21% Cl): Upon combustion, the chlorine atom forms

    
     and 
    
    
    
    . Without effective scrubbing, these gases react with the TCD (Thermal Conductivity Detector) filaments or overlap with the water/nitrogen peaks, causing significant quantification errors.
Comparative Analysis of Calibration Standards

We evaluated three standards based on their ability to model the combustion kinetics of the target and validate the instrument's halogen-scrubbing capacity.

Option A: Acetanilide (The Traditional Baseline)
  • Formula:

    
    
    
  • Role: The universal standard for CHN analysis.

  • Pros: High purity (>99.9%), stable, and excellent combustion properties.

  • Cons: Zero Halogen Content. Calibrating with Acetanilide assumes the Ag-scrubber (Silver Wool) is functioning perfectly. It cannot detect "saturation" of the halogen trap.

  • Verdict: Insufficient for rigorous validation of chlorinated pyrimidines.

Option B: Sulfanilamide (The Nitrogen Stressor)
  • Formula:

    
    
    
  • Role: Standard for simultaneous CHNS analysis.[1]

  • Pros: Higher Nitrogen content (16.2%) and presence of Sulfur test the oxidation and reduction reactor efficiency better than Acetanilide.

  • Cons: Still lacks Chlorine. While it tests the separation of

    
    , it does not validate the removal of 
    
    
    
    .
  • Verdict: Acceptable for checking N-recovery, but fails to address the primary interference risk (Cl).

Option C: S-Benzylthiuronium Chloride (The Matrix-Matched Gold Standard)
  • Formula:

    
    
    
  • Role: Specialized standard for halogen/sulfur-containing organics.

  • Pros: Contains 17.48% Chlorine , closely mimicking the 21.15% Cl load of our target.

  • Mechanism: If the instrument's Silver (Ag) trap is depleted, the Cl from this standard will cause a visible baseline drift or peak tailing, immediately flagging the system as "Not Ready."

  • Verdict: Optimal. It is the only standard that validates the entire analytical pathway, including the halogen scrubber.

Experimental Data: Recovery Comparison

The following data simulates a comparative study where the Silver (Ag) trap was at 80% saturation—a common scenario in high-throughput labs.

Table 1: Recovery of C/H/N in this compound

ParameterTheoretical ValueCalibrated w/ AcetanilideCalibrated w/ SulfanilamideCalibrated w/ S-Benzylthiuronium Cl
Carbon 50.17% 50.85% (+0.68%)50.60% (+0.43%)50.21% (+0.04%)
Hydrogen 3.61% 3.55% (-0.06%)3.58% (-0.03%)3.60% (-0.01%)
Nitrogen 25.07% 25.90% (+0.83%)*25.40% (+0.33%)25.10% (+0.03%)
Status --FAIL Marginal PASS
  • Analysis: The Acetanilide calibration failed to correct for the slight Cl breakthrough (which mimics N2 in some TCD setups or alters flow dynamics), leading to a falsely high Nitrogen reading. The S-Benzylthiuronium Chloride calibration mathematically compensated for the trap efficiency, yielding accurate results.

Recommended Experimental Protocol

To achieve the "PASS" results shown above, follow this self-validating workflow.

Phase 1: Instrument Preparation
  • Reactor Packing: Ensure the combustion tube contains a fresh zone of Silver Wool (Ag) maintained at 600–850°C (depending on analyzer model) to trap halogens as AgCl.

  • Oxygen Dosing: Set Oxygen injection to "Boost" or "High" (approx. 15-20 mL) to ensure complete combustion of the pyrimidine ring.

Phase 2: The "Sandwich" Technique

For volatile or difficult-to-combust liquids/solids, use the sandwich method to promote flash combustion.

  • Weigh 2.0 mg of

    
     (Vanadium Pentoxide) into the tin capsule.
    
  • Add 1.5 - 2.0 mg of this compound.

  • Add another 2.0 mg of

    
     on top.
    
  • Seal the capsule hermetically.

    • Why?

      
       acts as an oxygen donor and combustion aid, preventing soot formation which is common with nitrile compounds.
      
Phase 3: The Validation Logic (Workflow)

EA_Workflow Start Start Analysis CheckTrap Check Ag-Scrubber Status Start->CheckTrap SelectStd Select Standard: S-Benzylthiuronium Cl CheckTrap->SelectStd RunStd Run Standard (n=3) SelectStd->RunStd Decision Is Cl Recovery/Baseline Stable? RunStd->Decision FailPath Replace Ag-Wool (Trap Saturated) Decision->FailPath No (Drift/Tail) PassPath Calibrate Instrument (K-Factor) Decision->PassPath Yes FailPath->CheckTrap RunSample Run Target: 6-Chloro-2-ethylpyrimidine (with V2O5 additive) PassPath->RunSample Result Report Results (Target: ±0.3%) RunSample->Result

Figure 1: Decision tree for validating the combustion train using a matrix-matched standard before analyzing halogenated samples.

Conclusion

For the elemental analysis of This compound , reliance on generic standards like Acetanilide is a procedural risk. The presence of 21% Chlorine requires a calibration strategy that actively validates the instrument's halogen scavenging capacity.

Recommendation:

  • Primary Standard: Use S-Benzylthiuronium Chloride to calibrate the system.

  • Combustion Aid: Use Vanadium Pentoxide (

    
    )  to ensure complete oxidation of the pyrimidine ring.
    
  • Maintenance: Replace the Silver trap immediately if the standard's Nitrogen precision degrades (

    
    ).
    

By matching the standard's chemistry to the analyte's matrix, researchers ensure that the reported purity values reflect the true composition of the drug intermediate, not the artifacts of instrument saturation.

References
  • Royal Society of Chemistry. (2008).[2] CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). PubChem Compound Summary for CID 286754: 6-Chloro-2-methylpyrimidin-4-amine (Analogous Structure). Retrieved from [Link]

  • Analytik Jena. (2022). Determination of Chlorine Contents by Combustion Elemental Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

6-Chloro-2-ethylpyrimidine-4-carbonitrile: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (BLUF)

Immediate Action Required: 6-Chloro-2-ethylpyrimidine-4-carbonitrile is a dual-hazard intermediate containing both a reactive electrophile (chloropyrimidine) and a cyanide-generating moiety (nitrile).[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Prohibition: NEVER mix with acidic waste streams.[1] Acidic hydrolysis of the nitrile group can release hydrogen cyanide (HCN) gas.

  • Waste Classification: Segregate as Halogenated Organic Waste (RCRA Characteristic: Toxic/Reactive).[1]

Chemical Profile & Hazard Logic

To handle this compound safely, you must understand why it is dangerous. The structure dictates the hazard.

Structural Hazard Analysis
MoietyChemical BehaviorSafety Implication
Pyrimidine Ring Nitrogen-rich heterocycleHigh nitrogen content requires specialized incineration to minimize NOx emissions.[1]
C6-Chloro Group Electrophilic leaving groupHighly reactive toward nucleophiles (skin proteins, DNA).[1] Causes chemical burns and sensitization.
C4-Nitrile (-CN) Acid-sensitive triple bondPotential for HCN release under acidic conditions or metabolic conversion to cyanide in vivo.[1]
C2-Ethyl Group Lipophilic tailIncreases skin absorption permeability, enhancing systemic toxicity.[1]
DOT Diagram: Hazard Causality

The following logic flow illustrates how the chemical structure dictates the necessary safety protocols.

HazardLogic Compound 6-Chloro-2-ethylpyrimidine- 4-carbonitrile Sub1 Chloro- Group (Electrophile) Compound->Sub1 Sub2 Nitrile Group (Cyano-) Compound->Sub2 Risk1 Skin Sensitizer / Corrosive Sub1->Risk1 Risk2 HCN Release (Acid Contact) Sub2->Risk2 Action1 Double Nitrile Gloves + Tyvek Sleeves Risk1->Action1 Action2 Segregate from ACIDS Maintain pH > 7 Risk2->Action2

Figure 1: Structural Hazard Analysis linking chemical moieties to specific safety actions.

Operational Handling & Containment

Goal: Prevent exposure and cross-contamination during transfer to waste.[1]

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Eyes Chemical Splash Goggles + Face ShieldReactivity of the chloro-group can cause irreversible corneal damage.[1]
Hands Double Gloving: Inner: Laminate film (Silver Shield)Outer: Nitrile (5 mil minimum)Standard nitrile is permeable to many chlorinated aromatics over time.[1] Laminate provides chemical barrier; nitrile provides dexterity.
Respiratory Fume Hood (Face velocity > 100 fpm)Inhalation of dust/aerosol is toxic.[1] If outside hood, N95/P100 respirator is mandatory.
Body Lab coat (buttoned) + Chemical ApronPrevent saturation of clothes in case of spill.[1]
Lab-Scale Quenching (Advisory)

Senior Scientist Note: While it is chemically possible to hydrolyze the nitrile to a carboxylic acid or displace the chloride with hydroxide in the lab, I strongly advise against "bucket chemistry" destruction for this compound.

  • Reasoning: The hydrolysis of the nitrile requires strong acid or base and heat, which increases the risk of volatilizing HCN or creating exothermic runaways.

  • Protocol: Stabilize the waste, package it, and ship it. Do not attempt to degrade it in the lab unless you are running a validated process scale-up.

Step-by-Step Disposal Procedure

Workflow Diagram: Waste Decision Tree

Follow this logic to determine the correct waste stream.

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Filter Cake) State->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Liquid Stream1 Stream A: Solid Hazardous Waste (Toxic/Halogenated) Solid->Stream1 CheckpH Check pH Liquid->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Risk of HCN Neutral Neutral/Basic (pH >= 7) CheckpH->Neutral Safe Adjust Adjust to pH 9-10 (Sodium Hydroxide) Acidic->Adjust Neutralize carefully Stream2 Stream B: Liquid Halogenated Organic (No Acids!) Neutral->Stream2 Adjust->Neutral

Figure 2: Waste segregation logic ensuring pH control for liquid waste streams.

Detailed Protocol
A. Solid Waste (Pure Compound, Contaminated Silica, Wipes)[1]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Bagging: Place waste in a clear polyethylene bag inside the jar.

  • Labeling:

    • Primary Constituent: this compound.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Note: "Contains Halogens.[1][3][4] Contains Nitrile."[1][3][5][6][7][8]

  • Sealing: Screw cap tight. Tape the cap with electrical or duct tape to prevent loosening during transport.

B. Liquid Waste (Reaction Mixtures, Rinses)[1][9]
  • Solvent Check: Identify the carrier solvent (e.g., DCM, Ethyl Acetate).[1]

  • pH Verification (CRITICAL):

    • Dip a pH strip into the waste.

    • If Acidic: Slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is 8-10.[1] Why? This keeps the nitrile stable and prevents HCN formation.

  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Do not pour into the "Aqueous Acid" carboy.

    • Do not pour into the "Non-Halogenated" carboy (halogenated waste is more expensive to burn; mixing them contaminates the cheaper stream).

Emergency Response (Spills)[1]

Scenario: You drop a 5g vial of solid this compound on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure room ventilation is maxed.

  • PPE Up: Don double gloves, goggles, and a P100 respirator (if powder is airborne).[1]

  • Containment: Cover the spill with a dry absorbent pad or vermiculite.

    • Avoid water: Water may spread the contamination or initiate slow hydrolysis.

  • Cleanup:

    • Scoop the material gently (avoid dust) into a disposable container.

    • Wipe the area with a mild alkaline solution (1% Sodium Carbonate) to neutralize trace residues.[1]

    • Do not use bleach immediately:[1] Bleach + Nitriles can sometimes form toxic chloramines depending on other amines present. Use soapy water or mild base first.

  • Disposal: Label the cleanup debris as hazardous solid waste (as per Section 4A).

Regulatory Compliance (USA Focus)

  • RCRA Classification:

    • While this specific CAS is not typically "P-listed" (acutely hazardous) by name, it exhibits the characteristics of Reactivity (D003) (potential cyanide generation) and Toxicity .[1]

    • If dissolved in halogenated solvents (DCM, Chloroform), it carries the F002 listed waste code.[1]

  • DOT Shipping (for external disposal):

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (this compound).[1]

    • UN Number: UN 3439 (Typical for solid toxic nitriles).[1]

    • Class: 6.1 (Toxic).[1]

    • Packing Group: III (assuming moderate toxicity based on analogs).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyrimidine-4-carbonitrile derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.